Perchlorate
Description
Contextualization of Perchlorate as an Environmental Species
This compound (ClO₄⁻) is an anion composed of a central chlorine atom bonded to four oxygen atoms. epa.govepa.gov It exists in the environment as a component of both naturally occurring and man-made salts, which are typically white or colorless crystalline solids. epa.govwikipedia.org These this compound salts are characterized by their high solubility in water, a property that allows the this compound ion to be highly mobile and stable in aqueous systems. epa.govnih.govclu-in.org This mobility means it can travel long distances in groundwater and surface water, leading to extensive plumes. epa.govenviro.wiki Furthermore, this compound is a persistent compound; while it is a strong oxidizing agent thermodynamically, its chemical reduction is slow under typical environmental conditions, allowing it to persist for decades. clu-in.orgca.govclu-in.org
The presence of this compound in the environment stems from both anthropogenic and natural sources. epa.govca.gov A significant portion of environmental this compound contamination is man-made. ca.gov Historically and currently, the primary industrial use of this compound is as an oxidizer in solid propellants for rockets and missiles, with ammonium (B1175870) this compound being the most common form used for this purpose. epa.govclu-in.org Other anthropogenic sources include its use in fireworks, explosives, highway safety flares, vehicle airbag initiators, matches, and some industrial processes like electroplating. epa.govenviro.wikieuropa.eu The manufacture, use, and disposal of these products have led to releases into the environment. ca.goveuropa.eu For instance, facilities involved in the manufacturing, testing, or decommissioning of solid rocket boosters have been identified as sources of soil and groundwater contamination. cdc.gov
Natural sources of this compound also contribute to its ubiquitous presence. epa.goveuropa.eu It is known to form in the atmosphere, likely through photochemical reactions involving ozone and chloride aerosols, and is subsequently deposited on the Earth's surface through rain and snow. nih.govwho.intresearchgate.net This atmospheric deposition is considered a source of the low-level this compound concentrations found in various environmental compartments globally. who.int Additionally, this compound occurs naturally in high concentrations in arid regions, notably within the caliche (nitrate ore) deposits of the Atacama Desert in Chile. nih.govnih.govunl.edu These Chilean nitrate (B79036) deposits, which have been mined for fertilizer production for over a century, are a well-documented natural source of this compound. cdc.govresearchgate.netunl.edu Consequently, the application of fertilizers derived from these deposits has also contributed to this compound levels in soil and water. europa.eucdc.gov
Significance of this compound Research in Environmental Systems
The study of this compound in environmental systems has gained significant traction due to its emergence as a widespread contaminant of concern. researchgate.neteosremediation.com The development of more sensitive analytical methods in 1997, which lowered the detection limit to 4 parts per billion (ppb), revealed that this compound contamination was far more prevalent than previously understood, particularly in water supplies. ca.goveosremediation.com Research is critical because this compound's chemical properties—high solubility and stability—allow it to contaminate vast volumes of groundwater, often impacting drinking water sources miles from the initial release point. epa.govenviro.wiki
Environmental research focuses on several key areas. A major thrust is understanding the transport and fate of this compound in various environmental media. cdc.gov Because it does not readily bind to soil particles, it can easily leach from soil into groundwater, posing a significant threat to aquifers. ca.govwho.int Studies have also demonstrated the uptake and accumulation of this compound from contaminated soil and water into plants, including agricultural crops, which introduces the contaminant into the human food chain. cdc.goveosremediation.com This has led to extensive monitoring of this compound levels in fresh produce, beverages, and other food products. europa.euresearchgate.net
Another significant aspect of this compound research is source apportionment. ca.gov Given that this compound originates from both distinct anthropogenic activities and diffuse natural processes, differentiating between these sources is crucial for environmental forensics and regulatory purposes. unl.edu Advanced techniques, such as stable isotope analysis of chlorine and oxygen within the this compound ion, are being developed to distinguish between man-made and natural this compound, which can help in identifying responsible parties and understanding background levels. epa.govca.govunl.edu
Furthermore, the widespread presence of this compound has driven research into effective remediation technologies. clu-in.org Its persistence makes it resistant to conventional water treatment methods. researchgate.net Therefore, significant research efforts are directed towards developing and optimizing innovative treatment solutions, such as in-situ and ex-situ bioremediation, where microorganisms are used to degrade this compound under anoxic conditions, and physical separation processes like ion exchange. clu-in.orgenviro.wiki The ongoing study of this compound's behavior, prevalence, and treatment is essential for managing contaminated sites and protecting water resources. epa.gov
Data Tables
The following tables present data on this compound concentrations found in various environmental samples, based on findings from multiple studies.
Table 1: this compound Concentrations in Water Sources
This table is interactive. You can sort and filter the data by clicking on the column headers.
| Water Source | Location | Concentration Range (µg/L) | Mean Concentration (µg/L) | Notes |
| Public Water Systems | USA (3870 systems surveyed) | >4 (in 4.1% of systems) | - | 13 systems had concentrations >40 µg/L. who.int |
| Drinking Water | England and Wales (20 locations) | <0.020 - 2.073 | 0.747 | Survey of 20 locations. who.int |
| Tap Water | Republic of Korea (520 samples) | <1 - 6.1 | 0.56 | 80% of samples were positive for this compound. who.int |
| Water Samples | India (13 locations, 6 states) | >0.02 - 6.9 | 0.42 | 76% of samples contained this compound. who.int |
| Tap Water | Tone River Basin, Japan | 0.06 - 37 | - | Area with known industrial discharges. who.int |
| Groundwater | West Texas & New Mexico, USA | <4 - ~200 | - | Majority of sites likely from atmospheric deposition. cdc.gov |
| Public Water Supply | Massachusetts, USA | 1.5 - 1,300 | - | Elevated levels near blasting/fireworks use areas. cdc.gov |
| Rainwater | Texas, USA (2003-2004) | 0.02 - 1.6 | - | 70% of samples had detectable this compound. who.int |
| Rainwater | USA (after fireworks) | up to 2.78 | 0.21 | Study conducted from 2005-2007. who.int |
| Rainwater | China | 0.35 - 27.3 | 6.37 | Recent study on rainwater concentrations. who.int |
| Snow | Harbin, China | 0.02 - 0.15 | - | Linked to seasonal fireworks displays. who.int |
| Groundwater | USA (326 "pristine" sites) | <0.12 - 10.4 | - | 55% of samples had detectable this compound. acs.org |
Table 2: this compound Concentrations in Food and Beverages
This table is interactive. You can sort and filter the data by clicking on the column headers.
| Food/Beverage Category | Weighted Mean Concentration (µg/kg) | Notes |
| Raw Vegetables | 4.8 - 110 | Data from FAO/WHO report. who.int |
| Fruits | 0.5 - 28 | Data from FAO/WHO report. who.int |
| Rice | 1 | Data from FAO/WHO report. who.int |
| Whole Wheat Flour | 3.5 | Data from FAO/WHO report. who.int |
| Milk | 6.8 | Data from FAO/WHO report. who.int |
| Beer | 1 | Data from FAO/WHO report. who.int |
| Wine | 6 | Data from FAO/WHO report. who.int |
| Infant Formula | 10 | Based on limited data from FAO/WHO. who.int |
Structure
2D Structure
Properties
IUPAC Name |
perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/ClHO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTRZXGMWDSKGL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClO4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
85213-55-4 (Parent) | |
| Record name | Perchlorate | |
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DSSTOX Substance ID |
DTXSID6024252 | |
| Record name | Perchlorate | |
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Molecular Weight |
99.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Perchlorate, n.o.s. appears as crystalline or powdered solids. May explode under exposure to heat or fire. If available, obtain the technical name from the shipping papers and contact CHEMTREC, 800-424-9300 for specific response information. | |
| Record name | PERCHLORATE, N.O.S. | |
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CAS No. |
14797-73-0 | |
| Record name | PERCHLORATE, N.O.S. | |
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| URL | https://cameochemicals.noaa.gov/chemical/1291 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Perchlorate | |
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| Record name | Perchlorate | |
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| Record name | Perchlorate | |
| Source | DrugBank | |
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| Record name | Perchlorate | |
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| Record name | Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PERCHLORATE ION | |
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Environmental Occurrence and Distribution of Perchlorate
Global and Regional Perchlorate Presence in Environmental Compartments
This compound has been detected globally in various environmental settings. Its distribution is influenced by both natural formation processes, such as atmospheric deposition, and industrial activities. clu-in.orgnih.gov Anthropogenic sources include the manufacturing and use of ammonium (B1175870) this compound in solid rocket fuels, explosives, fireworks, and other industrial applications. nih.govclu-in.orgnih.gov
The high water solubility of this compound salts contributes to their significant presence in aquatic systems worldwide. clu-in.org
This compound is a notable contaminant in groundwater systems across the globe. unl.edu In the United States, this compound has been detected in the drinking water of 26 states. epa.gov A study of public water systems in the U.S. found that while most detections were below 12 µg/L, some wells, particularly in California and New Mexico, showed confirmed this compound presence. epa.gov In California, as of June 2010, 302 out of 9,224 sampled public drinking water wells had this compound concentrations exceeding the state's maximum contaminant level of 6 µg/L. clu-in.org
In Asia, a study in Chengdu, China, found this compound concentrations in groundwater samples ranging from below the detection limit to 60.2 µg/L. rsc.org In India, a study across six states reported this compound in 76% of water samples, with groundwater concentrations reaching up to 6.9 µg/L, and a mean of 1.0 µg/L. nih.gov Research in arid and semi-arid environments, including the southwestern United States, southern Africa, the United Arab Emirates, China, Antarctica, and Chile, has shown a global distribution of this compound in groundwater, with concentrations ranging from 10⁻¹ to 10⁶ µg/kg. unl.edu
Select a region to view this compound concentrations in groundwater:
| Location | Concentration Range (µg/L) | Mean Concentration (µg/L) | Notes |
|---|---|---|---|
| United States (nationwide) | 4 - 420 | Typically < 12 | Data from Unregulated Contaminant Monitoring Rule. epa.gov |
| California, USA | Up to 221 (agricultural wells) | 12 (in sources with positive results) | 302 wells exceeded the 6 µg/L MCL as of June 2010. nih.govclu-in.org |
| Chengdu, China | ND - 60.2 | - | ND = Not Detected. rsc.org |
| India (6 states) | Up to 6.9 | 1.0 | Three groundwater samples exceeded 1 µg/L. nih.gov |
This compound contamination is also prevalent in surface water bodies such as rivers and lakes. researchgate.net In the United States, the Colorado River has shown this compound concentrations ranging from 5 to 9 µg/L, which is a significant concern as it serves as a major water source for several states. clu-in.org This contamination has been linked to manufacturing facilities in Nevada. epa.gov
In Japan, high concentrations of this compound were found in the upper Tone River and its tributary, the Usui River, with maximum concentrations of 340 µg/L and 2,300 µg/L, respectively, attributed to industrial effluents. nih.gov A study in South Korea detected this compound in most of the 520 tap water samples analyzed, with concentrations ranging from <1.0 to 6.1 µg/L. nih.govresearchgate.netewha.ac.kr In China, severe this compound pollution has been noted in the river water of Liuyang City, a major center for fireworks production. researchgate.net A broader study across eight major water basins in China found this compound in 26 of 150 water samples, with concentrations from 5.03 µg/L to 13.5 µg/L. nih.gov
Select a country to view this compound concentrations in surface water:
| Location | Concentration Range (µg/L) | Notes |
|---|---|---|
| Colorado River, USA | 5 - 9 | Important source of drinking and agricultural water. clu-in.org |
| Tone River, Japan | Up to 340 | Attributed to industrial effluents. nih.gov |
| Usui River, Japan | Up to 2,300 | A tributary of the Tone River. nih.gov |
| South Korea (tap water) | <1.0 - 6.1 | Mean concentration of 0.56 µg/L. nih.govresearchgate.netewha.ac.kr |
| China (8 major basins) | 5.03 - 13.5 | Detected in 26 of 150 samples. nih.gov |
This compound is also ubiquitously present in seawater. who.int A study in South Korea analyzed nine seawater samples and found this compound in all of them, with concentrations ranging from 0.11 to 6.11 µg/L and a mean concentration of 1.15 µg/L. nih.govresearchgate.netewha.ac.krproquest.com This was noted as the first clear confirmation of this compound in seawater at concentrations greater than 1 µg/L. proquest.com In comparison, a study of 15 seawater samples from the United States found detectable levels in eight samples, with a maximum concentration of 0.35 µg/L. proquest.com Earlier claims of much higher concentrations, up to 150 ppm (150,000 µg/L), have been questioned, with subsequent research suggesting that if this compound is present, its concentration is likely below 5 ppm (5,000 µg/L). core.ac.uk
This compound's presence is not limited to aquatic systems; it is also found in soils.
This compound is globally distributed in soil, particularly in arid and semi-arid regions where it can accumulate over time. unl.edu Concentrations in these environments can range from 10⁻¹ to 10⁶ µg/kg. unl.edu The natural nitrate (B79036) beds in Chile are known to contain this compound. core.ac.uk
A study conducted in Chengdu, China, investigated this compound levels in 28 paired farmland soil and rhizosphere soil samples. rsc.org In farmland soil, concentrations ranged from below the detection limit to 249 µg/kg dry weight. rsc.org In the associated rhizosphere soil, the concentrations ranged from below the detection limit to 314 µg/kg dry weight. rsc.org The study found a significant correlation between this compound levels in farmland soil, lettuce grown in the soil, and the rhizosphere soil, suggesting common pollution sources or transfer between these matrices. rsc.org this compound in soil can originate from atmospheric deposition, the use of certain fertilizers, and irrigation with contaminated water. clu-in.orgalsglobal.eu
This compound in Terrestrial Environments
Plant Biota Accumulation
This compound is known to be taken up and accumulated by a variety of terrestrial and aquatic plants from soil, irrigation water, or fertilizers containing the compound. clu-in.orgnih.gov Studies have shown that leafy green vegetables and tobacco plants are particularly prone to accumulating this compound. clu-in.org The concentration of this compound in plant tissues can be significantly higher than in the surrounding water or soil, with some studies reporting concentrations in plant tissues approximately 100 times higher than in the bulk water. nih.govresearchgate.net
The extent of accumulation is species-dependent. For instance, research has indicated that hackberry, willow, and elm trees have a strong potential to accumulate this compound. nih.govresearchgate.net A study on various terrestrial plants found that lettuce exhibited the highest accumulation of this compound (750 ppm), followed by cucumber (41 ppm) and soybean (18 ppm) when grown under identical conditions. epa.gov The accumulation is also influenced by environmental factors such as the plant's proximity to a contaminated water source and the duration of exposure, with the highest concentrations often observed late in the growing cycle. nih.govresearchgate.net Once accumulated, this compound can be released back into the environment through leaf drop and subsequent leaching. nih.govresearchgate.netusgs.gov
Table 1: this compound Accumulation in Selected Plant Species
| Plant Species | This compound Concentration (ppm) |
|---|---|
| Lettuce | 750 |
| Cucumber | 41 |
| Soybean | 18 |
Data sourced from a study on this compound uptake in terrestrial plants. epa.gov
Atmospheric Deposition of this compound
This compound is naturally formed in the atmosphere and is deposited on the Earth's surface through both wet (rain and snow) and dry deposition of airborne particles. clu-in.orgusgs.govlivescience.com This atmospheric deposition is a significant source of the natural background levels of this compound found in soil and water. clu-in.orgnih.gov Over thousands of years, this deposition, followed by evaporation, has led to the accumulation of this compound in salt-rich zones in arid and semi-arid regions, such as the Southwestern United States. clu-in.org
Research has shown that atmospheric deposition rates for this compound may be about ten times larger than previously reported when both wet and dry deposition are considered. usgs.gov A systematic study across North America found this compound concentrations in weekly wet deposition samples ranging from <5 ng/L to 102 ng/L, with a mean of 14.1 ng/L. core.ac.uk The annual this compound flux from wet deposition varied by location, ranging from 12.5 to 157 mg/ha-year. core.ac.uk Dry deposition, which is often excluded from atmospheric collection networks, has been identified as an important contributor of this compound to the land surface. usgs.gov
Characterization of Natural this compound Sources
Natural this compound is found in specific geological formations and is also continuously formed through atmospheric processes.
Geologic Deposits and Mineralogical Associations
Naturally occurring this compound is geographically limited, for the most part, to arid environments where it has concentrated over geological time. nih.govunl.edu These deposits are generally low in concentration, with notable exceptions. nih.govunl.edu
Significant natural concentrations of this compound are found in the caliche deposits of the Atacama Desert in Chile. clu-in.orgnih.govunl.edu These deposits, which are a source of sodium nitrate fertilizer, can contain this compound at concentrations of about 0.1%. clu-in.orgnih.gov The use of fertilizers derived from Chilean caliche has historically contributed to the distribution of this compound in other parts of the world. clu-in.orgwikipedia.org The caliche itself is a mixture of gypsum, sodium chloride, and other salts. wikipedia.org
This compound is also found in some potash ores and other evaporite mineral deposits. nih.govunl.edu Evaporite minerals form from the evaporation of water and the subsequent concentration of dissolved solids. unl.edu Potash ores, which are a source of potassium for fertilizers, from locations in New Mexico and Saskatchewan have been found to contain significant levels of this compound, with some samples exceeding 1000 ppm. usgs.gov The mineral hanksite from California and playa crusts from Bolivia have also shown high concentrations of this compound. usgs.gov The presence of this compound in these deposits indicates that natural geochemical processes in arid environments can lead to its formation and accumulation. usgs.gov
Table 2: this compound in Natural Minerals and Materials
| Material | Location | This compound Concentration |
|---|---|---|
| Potash Ore 1 | New Mexico, USA | >1000 ppm |
| Potash Ore 2 | New Mexico, USA | >1000 ppm |
| Potash Ore 3 | Saskatchewan, Canada | >1000 ppm |
| Playa Crust 1 | Bolivia | >1000 ppm |
| Playa Crust 2 | Bolivia | >1000 ppm |
| Hanksite 1 | California, USA | >1000 ppm |
Data from preliminary analyses of selected natural materials. usgs.gov
Atmospheric Formation Processes
A significant portion of naturally occurring this compound is believed to be of atmospheric origin. nih.govpnas.orgca.gov Isotopic studies, including the analysis of cosmogenically produced chlorine-36, suggest that a major component of groundwater this compound is formed in the stratosphere. pnas.org The formation process is thought to involve the oxidation of chloride species through pathways that include ozone or its photochemical products. nih.govpnas.org
Simulated atmospheric processes, such as electrical discharge through chloride aerosols and the exposure of aqueous chloride to high concentrations of ozone, have been shown to readily form this compound. nih.gov Lightning may also play a role in the atmospheric production of this compound. nih.gov Recent findings indicate that perchlorates form on particles of smoke and organic material in the stratosphere, at altitudes between 6 and 31 miles. livescience.com Once formed, these this compound particles are transported downwards and deposited on the Earth's surface. pnas.org
Influence of Hydrologic Cycles and Arid Environments
Once formed in the atmosphere, this compound is deposited on the Earth's surface through both wet and dry deposition. sdstate.eduepa.govepa.gov Due to its high solubility and stability in water, this compound is highly mobile in aquatic systems and can persist for long periods. nih.govca.gov This mobility allows it to be transported through the bulk movement of water, and where water flow is minimal, it can diffuse into clay layers of an aquifer. nih.gov
Arid and semi-arid environments play a significant role in the accumulation of naturally occurring this compound. nih.govca.govunl.edu Infrequent precipitation in these regions minimizes the dissolution and migration of this compound to groundwater, allowing it to remain in deposits in higher quantities compared to regions with more rainfall. nih.gov Consequently, elevated concentrations of natural this compound are often found in the soil and water of arid areas like the Atacama Desert in Chile and the southwestern United States. nih.govunl.edunih.gov In these dry regions, this compound concentrations can range from 10⁻¹ to 10⁶ µg/kg in soils and 0.1 to 108 µg/L in groundwater. researchgate.netresearchgate.net The concentration of this compound in these environments generally increases with the aridity index and the duration of the arid conditions. unl.eduresearchgate.net
Characterization of Anthropogenic this compound Sources
Energetic Materials and Propellant-Related Activities
The primary anthropogenic source of this compound contamination is associated with the manufacturing, testing, and disposal of energetic materials, particularly solid rocket propellants. eponline.comclu-in.org Ammonium this compound is a key ingredient, serving as the oxidizer in the solid propellants used in rockets and missiles. clu-in.orgarmy.milclu-in.org It is estimated that 90% of all manufactured this compound is used for this purpose. eponline.com
This compound is also a component in a variety of other energetic materials, including fireworks, explosives, road flares, and airbag initiators. epa.govca.govnih.gov The widespread use of these materials in military and industrial applications has led to significant environmental releases. ca.govca.gov
Manufacturing and Testing Facilities
Facilities involved in the manufacturing and testing of solid rocket motors are significant sources of this compound contamination. eponline.comenviro.wiki Historical practices at these sites often involved the discharge of untreated wastewater containing this compound directly to the ground or into lagoons, leading to soil and groundwater contamination. enviro.wiki High concentrations of this compound have been detected at numerous current and former defense sites where ammunition and rocket fuel were manufactured or tested. epa.govepa.gov
For instance, at a this compound manufacturing facility near Henderson, Nevada, soil contamination led to a plume that affected local aquifers and Lake Mead. nih.gov The accidental fire and explosion at the PEPCON rocket fuel plant in the same area in 1988 resulted in surface water concentrations as high as 630,000 µg/L and groundwater concentrations ranging from 51,400 to 630,000 µg/L. cdc.gov Similarly, a solid rocket fuel facility near Sacramento, California, had maximum this compound levels of 8,000 µg/L in groundwater. cdc.gov From 1997 to 2009, the Department of Defense reported detectable levels of this compound at 284 of its installations, with concentrations ranging from less than 1 ppb to 2.6 million ppb. nih.gov
Disposal and Demilitarization Operations
The disposal and demilitarization of energetic materials have also been major contributors to this compound contamination. epa.govnih.gov In the past, open burning and open detonation were common methods for destroying munitions and rocket motors. army.milca.gov These processes could be incomplete, allowing unburned this compound to be released into the environment. enviro.wiki
A significant source of contamination has been the "hog-out" process, where solid propellant is washed out of rocket motors with high-pressure water jets to allow for the reuse of the motor casings. clu-in.orgenviro.wiki Historically, the resulting this compound-laden wastewater was often discharged without treatment, leading to extensive contamination of surface and groundwater. enviro.wiki While this practice is no longer employed, the legacy of this contamination persists at many sites. enviro.wiki The chemical stability of ammonium this compound composite propellants presents a challenge for demilitarization, as this compound is extremely water-soluble and can persist in water for decades. army.mil
Data Tables
| Location/Site | Media | This compound Concentration |
|---|---|---|
| Henderson, Nevada (PEPCON facility) | Surface Water | Up to 630,000 µg/L |
| Henderson, Nevada (PEPCON facility) | Groundwater | 51,400 to 630,000 µg/L |
| Sacramento, California (Aerojet General facility) | Groundwater | Up to 8,000 µg/L |
| Department of Defense Installations (1997-2009) | Various | <1 ppb to 2.6 million ppb |
| Lake Mead, Nevada/Arizona | Surface Water | Up to 165 ppb |
| Colorado River | Surface Water | 5 to 8 ppb |
| Las Vegas Wash, Nevada | Surface Water | Up to 1,700 ppb |
| Magna, Utah (near rocket motor facility) | Well Water | Up to 200 ppb |
| Environment | Media | This compound Concentration Range |
|---|---|---|
| Arid and Semi-Arid Regions (Global) | Soils/Caliche | 10⁻¹ to 10⁶ µg/kg |
| Arid and Semi-Arid Regions (Global) | Groundwater | 0.1 to 108 µg/L |
| Atacama Desert, Chile | Soil (Caliche Deposits) | 300 to 1,000 mg/kg (0.03 to 0.1%) |
| Potash Ore Deposits | Ore | 25 to 2,700 mg/kg |
Pyrotechnic and Explosive Applications
This compound salts, particularly ammonium this compound, are critical components in solid rocket propellants, munitions, fireworks, and other pyrotechnics due to their oxidizing properties. epa.govwikipedia.orgnih.gov The manufacture, use, and disposal of these materials have led to significant environmental contamination. nih.govmass.gov
During the use of fireworks, not all of the this compound is combusted, leading to the deposition of residual particles on land and water surfaces. psu.edu Studies have shown significant spikes in this compound concentrations in surface waters following fireworks displays. For example, one study observed this compound levels in a lake that were 24 to 1,028 times the baseline concentration 14 hours after a fireworks event. cdc.gov Similarly, blasting agents used in construction and mining can contain this compound, and improper detonation or spills can release the chemical into the surrounding environment, potentially contaminating drinking water sources. mass.gov Military operations, including the testing and firing of rockets and missiles, as well as the open burning and detonation of munitions, are also major contributors to this compound contamination. epa.govepa.gov
Industrial Chemical Processes and Byproducts
Beyond its direct use in explosives, this compound is also utilized in various industrial processes. It is used in the manufacturing of matches, airbags, and as an industrial chemical. mass.govusgs.gov this compound can also be an unintended byproduct in certain chemical manufacturing processes. For instance, sodium hypochlorite (B82951) (bleach) solutions can contain this compound as an impurity, and its concentration may increase as the product ages. ca.gov
Industrial facilities involved in the production of this compound or its use as a reagent have been identified as significant sources of contamination. unl.edu Historical disposal practices, such as the use of unlined ponds for wastewater, have resulted in high concentrations of this compound in soil and groundwater at these sites. nih.gov The high solubility and mobility of this compound in water mean that once it enters the groundwater, it can travel significant distances, creating large contamination plumes. mass.govclu-in.org
Agricultural Inputs (Historical Contaminated Fertilizers)
Historically, the use of certain fertilizers has been a source of widespread, low-level this compound contamination. acs.org Nitrate fertilizers derived from naturally occurring Chilean saltpeter, which contains this compound as a natural impurity, were widely used in the United States. epa.govclu-in.org The Atacama Desert in Chile is a major source of these nitrate ores, which can contain between 0.03% and 0.1% this compound. nih.gov
Although modern processing has reduced the this compound content in these fertilizers, the historical application of these products has left a legacy of this compound in the soil and groundwater in some agricultural areas. acs.orgrsc.org Isotopic studies have confirmed that this compound from these historical fertilizers is a source of groundwater contamination in various parts of the U.S. acs.org
Waste Management and Disposal Sites (e.g., Landfills)
Landfills and other waste disposal sites can be sources of this compound contamination. clu-in.orgtandfonline.com Solid materials containing this compound, if not disposed of in properly lined hazardous waste landfills, can leach the chemical into the surrounding environment. ca.gov this compound-containing wastes from industrial processes, military activities, and consumer products such as fireworks and flares can all end up in landfills. nih.gov The persistence and mobility of this compound in water make it a long-term threat to groundwater quality in the vicinity of these disposal sites. clu-in.org
Forensic Methodologies for Source Differentiation
Identifying the source of this compound contamination is crucial for determining liability and implementing effective remediation strategies. acs.org Forensic methodologies have been developed to distinguish between different natural and anthropogenic sources of this compound.
Stable Isotope Analysis (Chlorine and Oxygen)
Stable isotope analysis is a powerful tool for differentiating this compound sources. tandfonline.comacs.org This technique measures the ratios of stable isotopes of chlorine (³⁷Cl/³⁵Cl) and oxygen (¹⁸O/¹⁷O/¹⁶O) within the this compound anion. acs.org Different sources of this compound have distinct isotopic signatures due to the different formation mechanisms and raw materials involved. nih.govacs.org
For example, synthetic this compound manufactured for industrial and military use has a different isotopic composition compared to naturally occurring this compound found in Chilean nitrate deposits. acs.org By analyzing the isotopic ratios of this compound in a contaminated water sample, scientists can trace it back to its likely origin. nih.gov This method has been successfully used to identify sources of this compound contamination in various environmental settings. acs.org
Table 1: Isotopic Signatures of this compound from Different Sources
| Source | δ³⁷Cl (‰) | δ¹⁸O (‰) | Δ¹⁷O (‰) |
|---|---|---|---|
| Synthetic (Industrial/Military) | Varies | Varies | Near Zero |
| Natural (Chilean Nitrate) | Low | High | Positive |
| Atmospheric | Varies | High | High Positive |
This table provides a generalized overview. Specific isotopic values can vary.
Surrogate Chemical Parameter Correlation Studies
In addition to stable isotope analysis, the correlation of this compound with other chemical parameters can help in source identification. tandfonline.com This approach involves analyzing the contaminated water for a suite of chemicals that are known to be associated with specific sources of this compound. researchgate.net
For instance, this compound from military explosives might be found alongside compounds like RDX or HMX. researchgate.net Contamination from fireworks could be associated with elevated levels of metals such as strontium or barium. nih.gov Similarly, this compound originating from historical fertilizers may be correlated with high concentrations of nitrate. tandfonline.com By examining the presence and ratios of these surrogate chemicals, investigators can build a more comprehensive picture of the contamination source. researchgate.net
Table 2: Common Surrogate Chemicals for this compound Source Tracking
| Potential this compound Source | Associated Surrogate Chemicals |
|---|---|
| Military Propellants/Explosives | RDX, HMX, TNT, Nitroglycerin |
| Fireworks | Strontium, Barium, Potassium |
| Historical Fertilizers (Chilean) | Nitrate, Iodate |
Historical Site Activity and Contextual Analysis
The environmental distribution of this compound is strongly linked to historical industrial and military activities. nih.gov High concentrations of this compound are predominantly found at current and former defense sites and at industrial locations where it was manufactured or used. epa.govepa.gov The compound's use as a powerful oxidizer made it a critical component in solid rocket propellants, munitions, explosives, and pyrotechnics. researchgate.netgao.gov Consequently, facilities involved in the manufacturing, testing, maintenance, and disposal of these materials have become significant sources of environmental contamination. epa.govca.gov
Past disposal practices, such as open burning, open detonation, or burial of munitions, have led to substantial environmental releases. epa.govepa.gov The amount of this compound released at a given site often depends on the duration of the disposal activities and the specific types of materials handled. epa.gov The U.S. Department of Defense (DoD) has been a major user of this compound since the 1940s. epa.gov Between 1997 and 2009, the DoD reported this compound detections at 284 of its installations, which accounts for nearly 70 percent of the sites sampled. epa.govepa.govnih.gov These detections ranged from less than 1 part per billion (ppb) to as high as 2.6 million ppb. nih.govgao.gov
Several military bases across the United States have well-documented this compound contamination resulting from decades of operations.
Table 1: this compound Contamination at Select U.S. Military Sites
| Site Name | Location | Historical Activity | Maximum this compound Concentration |
|---|---|---|---|
| Edwards Air Force Base | California | Solid-fuel propellant development and rocket testing. ca.gov | 160,000 ppb in groundwater. ca.gov |
| Longhorn Army Ammunition Plant | Karnak, Texas | Manufacturing of rocket propulsion components. ca.gov | 28,000 ppb in groundwater. ca.gov |
| Massachusetts Military Reservation (MMR) | Cape Cod, Massachusetts | Munitions use and training activities. ca.govmass.gov | Hundreds of µg/L (ppb) in groundwater. mass.gov |
Industrial sites have also been major contributors to this compound contamination. One of the most significant instances of industrial release occurred at a former rocket fuel production facility in Henderson, Nevada. clu-in.org An explosion in 1988 at the facility led to the contamination of groundwater, which subsequently flowed into the Las Vegas Wash, Lake Mead, and the Colorado River, affecting the drinking water supplies for numerous communities. nih.govclu-in.org Similarly, aerospace and chemical manufacturing facilities across the country have been identified as sources. For example, a former safety flare manufacturing plant in Morgan Hill, California, is responsible for a this compound plume in groundwater that extends for 10 miles. epa.gov
Table 2: this compound Contamination at Select U.S. Industrial & Research Sites
| Site Name | Location | Historical Activity | Maximum this compound Concentration |
|---|---|---|---|
| Kerr-McGee / Tronox | Henderson, Nevada | Ammonium this compound production for rocket fuel. nih.govnih.gov | Not specified (led to widespread contamination of Colorado River). clu-in.org |
| Olin Flare Facility | Morgan Hill, California | Safety flare manufacturing. epa.govca.gov | Not specified (created a 10-mile groundwater plume). epa.gov |
| Aerojet General Corporation | Rancho Cordova, California | Solid rocket fuel manufacturing and testing. ca.gov | Not specified. |
| Whittaker-Bermite | Santa Clarita, California | Aerospace and ordnance manufacturing. ca.gov | Not specified. |
Beyond large-scale military and industrial operations, other activities have contributed to localized this compound contamination. The use of fireworks, flares, and blasting agents has resulted in environmental releases. mass.govnih.gov Studies following fireworks displays have detected temporary spikes in this compound concentrations in surface water. nih.gov In Massachusetts, investigations linked contamination in several public water supply systems to historical fireworks displays and blasting activities, with resulting groundwater concentrations typically in the single-digit to thousands of parts per billion range, respectively. mass.gov Another identified source is the use of nitrate fertilizers derived from Chilean caliche, which naturally contains this compound salts. epa.govclu-in.orgclu-in.org
The widespread discovery of this compound contamination began in earnest after 1997, when a new, more sensitive analytical method was developed, allowing for detection at levels as low as 4 ppb. clu-in.orgenviro.wiki Prior to this, general waste management practices did not typically account for this compound, as it was not widely recognized as an environmental contaminant of concern. enviro.wiki
Environmental Behavior and Transport Phenomena of Perchlorate
Perchlorate Mobility in Aqueous Systems
Once dissolved in water, this compound's movement is primarily governed by the physical processes of advection and dispersion. researchgate.net Its high solubility and limited tendency to sorb to surfaces mean it can travel long distances within water systems. nih.govnih.govca.gov
Groundwater Advection and Dispersion Dynamics
In groundwater, this compound is considered a conservative tracer, meaning its plume's center of mass generally moves at the same average velocity as the groundwater. eosremediation.comca.gov The primary transport mechanisms are advection, the bulk movement of groundwater, and hydrodynamic dispersion. researchgate.net
Advection is the dominant transport process for highly soluble contaminants like this compound. researchgate.net It can be estimated using Darcy's Law, which describes the flow of fluids through porous media. researchgate.netHydrodynamic dispersion , a combination of molecular diffusion and mechanical mixing, causes the contaminant to spread out from the center of the plume. researchgate.net This can result in the leading edge of the contaminant plume moving faster than the average groundwater velocity. eosremediation.com
The combination of high solubility, low sorption potential, and resistance to degradation contributes to the formation of large and persistent plumes in groundwater. eosremediation.com The physical properties of the aquifer, such as its permeability and the presence of low-permeability layers like clay, can influence the vertical and horizontal migration of this compound. eosremediation.comnih.gov For instance, in low-permeability aquifers, advective transport is limited, and diffusion may become the dominant process. eosremediation.com
| Transport Mechanism | Description | Impact on this compound Plumes |
| Advection | Bulk movement of groundwater. | Primary driver of plume migration, with the plume's center moving at the average groundwater velocity. eosremediation.comresearchgate.net |
| Hydrodynamic Dispersion | Spreading of the contaminant due to molecular diffusion and mechanical mixing. | Causes the plume to spread out, with the front potentially moving faster than the average groundwater flow. eosremediation.comresearchgate.net |
Surface Water Hydrodynamic Transport
In surface water bodies like rivers and lakes, this compound is transported through the bulk movement of water and mixing processes. nih.gov Its high solubility ensures it readily dissolves and is carried along with surface water flows. nih.govresearchgate.net Releases of this compound into surface water can result from industrial effluents and the use of products like fireworks. nih.govcdc.gov For example, a fireworks display near a lake in Oklahoma led to a measurable increase in this compound concentration in the lake water. cdc.gov
The transport in surface water is influenced by hydrodynamic factors such as flow velocity, turbulence, and mixing. In flowing water, this compound is carried downstream, while in stagnant or slow-moving water, it can diffuse into underlying sediment and clay layers. nih.gov
Vadose Zone Transport Dynamics
The vadose zone, the unsaturated area between the land surface and the groundwater table, plays a crucial role in the transport of this compound to groundwater. When this compound salts are released on the soil surface, they readily dissolve in available moisture. eosremediation.comca.gov Subsequent infiltration from rainfall or irrigation will then leach the dissolved this compound downward through the vadose zone. eosremediation.comresearchgate.netnih.gov
The transport of this compound in the vadose zone is influenced by several factors:
Infiltration Rate: The amount of water moving through the soil profile directly impacts how quickly this compound is leached. eosremediation.comnm.gov
Soil Type: The specific retention capacity of the soil matrix can affect this compound movement. Clays, for example, have a much higher retention capacity than sand, meaning they can hold more water and dissolved this compound. eosremediation.com
Evaporation: In arid and semi-arid regions, the cycle of infiltration and evaporation can cause this compound salts to crystallize and accumulate in different soil horizons. eosremediation.comnm.gov These accumulated salts can then serve as a long-term source of groundwater contamination as they are periodically re-dissolved and transported downwards. eosremediation.com
Studies have shown that while some this compound may be retained or undergo biological reduction in the vadose zone, a significant amount can migrate to the underlying groundwater. confex.comresearchgate.net
Interfacial Exchange and Sorption Dynamics in Environmental Matrices
While this compound is known for its high mobility, its interaction with solid environmental matrices like soil and sediment can influence its transport. These interactions are primarily governed by partitioning and sorption processes.
Soil-Water Partitioning Behavior
This compound generally exhibits poor sorption to most soil minerals and organic matter. nih.govresearchgate.net This is because most soils have a net negative charge, which tends to repel the negatively charged this compound anion (ClO₄⁻). acs.org This phenomenon, known as anion exclusion, can result in this compound moving at or even ahead of the bulk water flow, with retardation factors less than one. acs.org The retardation factor quantifies how much slower a contaminant moves relative to the groundwater velocity due to sorption. A value of 1 indicates no retardation. ladwp.com
However, some studies have shown that this compound can be retained in certain types of soils, particularly those rich in iron, manganese, and aluminum oxides, which are common in highly weathered tropical or subtropical soils. acs.org The interaction with these minerals can increase the residence time of this compound in the soil, providing more opportunity for processes like biodegradation to occur. acs.org
The partitioning of a chemical between soil and water is often described by the distribution coefficient (Kd), which is the ratio of the chemical's concentration in the solid phase (soil) to its concentration in the aqueous phase (water) at equilibrium. nasa.gov For this compound, Kd values are generally very low, reflecting its high mobility. For instance, one study estimated a Kd value of 4 x 10⁻¹⁰ L/kg for potassium this compound in a specific soil type. researchgate.net
| Soil Component | Interaction with this compound | Effect on Transport |
| Most Soil Minerals (e.g., Clays) | Repulsive electrostatic interactions due to negative surface charges (anion exclusion). acs.org | Limited sorption, leading to high mobility. ca.govacs.org |
| Iron, Manganese, and Aluminum Oxides | Potential for some retention. acs.org | Can increase residence time in the soil. acs.org |
| Organic Matter | Generally poor sorption. nih.gov | Minimal impact on retardation. |
Sediment-Water Interactions
In aquatic environments, this compound can interact with sediments at the bottom of rivers, lakes, and oceans. Similar to soils, the sorption of this compound to sediments is generally low due to its anionic nature and the typically negative charge of sediment particles. nih.gov
The primary processes governing this compound's fate in sediment-water systems are partitioning between the water column and the pore water within the sediment, as well as diffusion into the sediment bed. nih.govclu-in.org In environments with slow-moving or stagnant water, this compound has more time to diffuse from the overlying water into the sediment pore water. nih.gov
The characteristics of the sediment, such as its organic matter content and mineralogy, can influence these interactions. While sorption is generally weak, some specialized materials, like certain organo-clays and surfactant-modified carbons, have shown an ability to adsorb this compound, suggesting that specific mineral and organic surfaces can have an affinity for the anion. researchgate.netresearchgate.net The presence of other ions, such as chloride, can also affect this compound's interaction with mineral surfaces, with some studies suggesting that chloride may compete for reactive sites. ascelibrary.org
Environmental Persistence and Transformation Pathways
This compound's environmental persistence is primarily dictated by its kinetic stability. While thermodynamically unstable, it does not readily degrade under typical environmental conditions. However, specific microbial processes can facilitate its transformation.
Biotic Degradation Mechanisms
The primary route for this compound degradation in the environment is through microbial activity. ca.gov Certain bacteria, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), can utilize this compound as a terminal electron acceptor during anaerobic respiration. mdpi.comnih.govresearchgate.net This metabolic process involves the sequential reduction of this compound to chloride, rendering it environmentally benign. mdpi.commicrobe.com
The biodegradation of this compound occurs exclusively under anaerobic conditions, where microorganisms use it as a substitute for oxygen in their respiratory processes. clu-in.orgnih.gov This process is carried out by a diverse group of facultative or microaerobic bacteria. researchgate.netnih.gov These bacteria are widespread in various environments, including soils, sediments, and wastewater treatment plants. clu-in.orgresearchgate.net
This reaction highlights the role of an electron donor (represented here by hydrogen) in driving the reduction process.
The initial and rate-limiting step in the anaerobic biodegradation of this compound is catalyzed by the enzyme this compound reductase (Pcr). nih.govmicrobe.com This enzyme facilitates the two-electron reduction of this compound (ClO₄⁻) to chlorate (B79027) (ClO₃⁻) and subsequently to chlorite (B76162) (ClO₂⁻). mdpi.comnih.gov The Pcr enzyme is typically a periplasmic heterodimer composed of PcrA and PcrB subunits, encoded by the pcrAB genes. nih.govwikipedia.org The catalytic subunit, PcrA, is closely related to the NarG subunit of nitrate (B79036) reductase. nih.gov The pcrABCD gene cluster, which includes genes for accessory proteins like a c-type cytochrome (PcrC) for electron transport, is often found on a genomic island, suggesting horizontal gene transfer plays a role in the distribution of this metabolic capability among bacteria. wikipedia.orgasm.org
Biochemical studies have shown that this compound reductase has a high affinity for this compound, with a Michaelis-Menten constant (Kₘ) of approximately 6 μM. nih.gov
The chlorite (ClO₂⁻) produced from the reduction of this compound is a toxic and reactive intermediate. researchgate.net Dissimilatory (per)chlorate-reducing bacteria possess a specialized enzyme, chlorite dismutase (Cld), to rapidly detoxify this compound. mdpi.comnih.gov The Cld enzyme, encoded by the cld gene, catalyzes the dismutation of chlorite into innocuous chloride (Cl⁻) and molecular oxygen (O₂). mdpi.comasm.orgresearchgate.net This unique ability to generate oxygen in an anaerobic environment is a hallmark of this compound-reducing bacteria. mdpi.comresearchgate.net The produced oxygen can then be utilized by the same organism for respiration. mdpi.com The genes for this compound reductase and chlorite dismutase are typically located together in the bacterial genome. wikipedia.org
The introduction of this compound into an environment can lead to shifts in the indigenous microbial community composition. nih.govnih.gov Studies have shown that in the presence of this compound, there is an enrichment of bacteria capable of this compound reduction. nih.govresearchgate.net For instance, exposure to high concentrations of this compound has been observed to increase the proportion of certain bacterial phyla, such as Betaproteobacteria, which includes many known this compound-reducing genera like Dechloromonas and Azospira. nih.gov Conversely, the relative abundance of other groups like Chloroflexi and Verrucomicrobia may decrease. nih.gov This adaptation indicates the potential for natural attenuation in contaminated sites as the microbial community responds to the presence of this compound. nih.gov The diversity of these this compound-reducing bacteria is significant, with members found across various phylogenetic groups, including the α, β, γ, and ε subclasses of Proteobacteria. nih.gov
Factors Influencing Biodegradation Kinetics
The rate and extent of this compound biodegradation are influenced by several key environmental factors.
Redox Potential: this compound reduction is an anaerobic process, and the redox potential (Eh) of the environment is a critical factor. umass.educluin.org While some studies have suggested that this compound reduction requires highly reducing conditions, with one study indicating a threshold of -110 mV, others have observed degradation at higher redox potentials. cluin.org For example, significant degradation has been reported at redox potentials as high as +180 mV, although complete removal was only achieved at a much lower potential of -220 mV. umass.edunih.gov This suggests that while lower redox potentials are more favorable, this compound biodegradation can occur over a range of reducing conditions. researchgate.net
Carbon Sources: The availability of a suitable electron donor, typically an organic carbon source, is essential for heterotrophic this compound-reducing bacteria. microbe.comclu-in.org Various carbon sources can support this compound biodegradation, including acetate (B1210297), lactate, glucose, and even complex substrates like chicken litter and biosolids. ca.govnih.govsciepub.com The addition of electron donors such as acetate and hydrogen has been shown to enhance this compound degradation rates. nih.gov The choice of carbon source can influence the kinetics of biodegradation. For instance, in one study, acetate was found to be more effective than glucose in promoting this compound reduction. sciepub.com The optimal ratio of the chemical oxygen demand (COD) from the carbon source to the this compound concentration has been found to be approximately 1.2 mg COD/mg ClO₄⁻. nih.gov
Nitrate: Nitrate is a common co-contaminant with this compound and can significantly impact its biodegradation. unlv.eduresearchgate.net Most this compound-reducing bacteria can also use nitrate as an electron acceptor, and they often preferentially utilize nitrate over this compound. nih.govnih.govasm.org This can lead to an initial suppression or lag in this compound reduction until the nitrate has been depleted. nih.govasm.orgtandfonline.com However, the presence of nitrate is not always inhibitory. In some cases, after an initial lag, the rate of this compound degradation can be enhanced in the presence of nitrate. nih.govasm.org This may be due to the initial growth of the this compound-reducing bacterial population on nitrate, leading to a larger biomass capable of subsequently reducing this compound. nih.gov The inhibitory effect of nitrate can sometimes be overcome by providing an excess of the carbon source. mdpi.com The degradation of contaminants in the presence of both nitrate and this compound often follows a sequence of nitrate > chlorate > this compound. researchgate.netnih.gov
Below is an interactive data table summarizing the influence of various factors on this compound biodegradation kinetics based on research findings.
| Factor | Condition | Effect on this compound Biodegradation | Reference(s) |
| Redox Potential | Decreasing from +180 mV to -220 mV | Increased rate and extent of degradation | umass.edu, nih.gov |
| -110 mV | Suggested threshold for reduction to occur | cluin.org | |
| Carbon Source | Addition of acetate or hydrogen | Enhanced degradation rates | nih.gov |
| Acetate vs. Glucose | Acetate was more effective | sciepub.com | |
| Chicken litter (unfertilized) | Rapid reduction of this compound | sciepub.com | |
| Nitrate | Presence of nitrate | Initial suppression or lag in degradation | nih.gov, asm.org, tandfonline.com |
| After initial lag | Enhanced degradation rates in some cases | nih.gov, asm.org | |
| High nitrate concentration | Can inhibit this compound reduction | tandfonline.com, nih.gov | |
| Excess carbon source | Can overcome nitrate inhibition | mdpi.com |
Abiotic Transformation Processes
Electrochemical Processes in Environmental Systems
Electrochemical reduction has been explored as a viable method for the treatment of this compound-contaminated water. nih.gov These processes involve the use of an electric current to drive the chemical reduction of the this compound ion (ClO₄⁻) to the non-toxic chloride ion (Cl⁻). The electrocatalytic reduction of this compound can occur on the surfaces of various metals, such as rhodium and platinum. nih.gov
A notable development in this area is the Electrically Switched Ion Exchange (ESIX) system. nih.govuni.lu This technology utilizes a conducting polymer/carbon nanotube nanocomposite to selectively remove this compound from water. nih.govuni.lu The ESIX system combines ion exchange and electrochemistry, where an electroactive ion exchange layer is deposited on a conducting substrate. nih.govuni.lu The uptake and elution of this compound are controlled by modulating the electrical potential of this layer, allowing for efficient removal and the potential for repeated use of the elution solution, which minimizes secondary waste. nih.govuni.lu
Conversely, there is evidence of in-situ electrochemical production of this compound within public water distribution systems. nih.gov Incidents have been documented where cathodic protection systems in steel water storage tanks, designed to prevent corrosion, have inadvertently created conditions conducive to the electrochemical formation of this compound from precursor ions present in the water. nih.gov
Photolytic Degradation Potential
The direct photolytic degradation of this compound in the environment is not considered a significant transformation pathway. For direct photolysis to occur, a chemical must absorb light in the environmentally relevant spectrum (wavelengths greater than 290 nm). While aqueous solutions of sodium this compound do show a broad absorption at 605–700 nm, this long-wavelength, low-energy light is generally insufficient to cause direct photochemical degradation.
However, indirect photolytic processes can play a role in the formation of this compound. Studies have shown that the exposure of aqueous chlorine solutions to ultraviolet (UV) light can lead to the production of this compound. researchgate.net The proposed mechanism involves the reaction of chlorine radicals with chlorate (ClO₃⁻) to form this compound. researchgate.net The amount of this compound produced is dependent on factors such as the initial concentrations of chlorine and chlorate, the wavelength of the UV source, and the pH of the solution. researchgate.net
Thermal Decomposition Pathways
Thermal decomposition is a significant transformation process for certain this compound salts, particularly ammonium (B1175870) this compound (NH₄ClO₄), a common component in solid rocket propellants. The decomposition of ammonium this compound is a complex process that occurs in distinct stages depending on the temperature.
At lower temperatures (below 510 K), the decomposition is initiated by a proton transfer from the ammonium ion (NH₄⁺) to the this compound ion (ClO₄⁻), forming ammonia (B1221849) (NH₃) and perchloric acid (HClO₄). wikipedia.org These products can then undergo further reactions.
At higher temperatures (above 620 K), the decomposition becomes more rapid and can lead to an explosion. nih.gov The decomposition of perchloric acid is a key step, which can break down into various chlorine oxides and radicals. wikipedia.org These reactive species can then oxidize ammonia, leading to the formation of final products such as nitrous oxide (N₂O), nitrogen dioxide (NO₂), nitric acid (HNO₃), water (H₂O), dichlorine (Cl₂), and oxygen (O₂). wikipedia.org The activation energy for the decomposition of ammonium this compound varies with temperature, indicating different reaction mechanisms dominate at different temperature ranges. nih.gov
Bioaccumulation and Biotic Uptake Studies (Non-Human Organisms)
This compound can be taken up by a variety of organisms from their environment, leading to its accumulation in their tissues. This process is of ecological significance as it can introduce this compound into the food web.
Plant Uptake and Translocation Mechanisms
A wide range of terrestrial and aquatic plants are capable of taking up this compound from soil and water. nih.govnih.gov The uptake and subsequent movement of this compound within the plant are influenced by several factors.
Transpiration, the process of water movement through a plant and its evaporation from aerial parts, plays a crucial role in the uptake and translocation of this compound. wikipedia.org The net mass of this compound taken up by a plant is often proportional to its transpiration rate. nih.gov It is believed that this compound is taken up into the root cells through ion transporters, potentially the same ones used for nitrate (NO₃⁻). wikipedia.org
Once inside the plant, this compound is primarily translocated to the leaves, where it tends to accumulate. wikipedia.orgcdc.gov Studies on tea plants (Camellia sinensis L.) have shown that the bioaccumulation factor for this compound is highest in mature leaves, followed by tender leaves and then roots. cdc.govumweltprobenbank.de The majority of the this compound within the plant cells is found in the soluble fractions of both roots and leaves, which facilitates its transport throughout the plant. cdc.govumweltprobenbank.de Some studies have also observed that plants can re-release a portion of the accumulated this compound back into the environment through their roots. nih.gov
The extent of this compound accumulation can be significant, with concentrations in plant tissues reaching levels approximately 100 times higher than in the surrounding water. researchgate.netnih.gov The specific plant species also influences the potential for accumulation, with some trees like hackberry, willow, and elm showing a strong capacity to accumulate this compound. nih.gov
Accumulation in Terrestrial and Aquatic Biota
This compound accumulation has been observed in a variety of terrestrial and aquatic organisms. cdc.gov This indicates that this compound is bioavailable and can be transferred through different trophic levels.
In aquatic environments, this compound has been detected in various organisms. Studies have reported bioconcentration factors (BCFs) for this compound in aquatic invertebrates and fish. For example, the Asiatic clam (Corbicula fluminea) has a reported BCF of 1.854, while the bluegill (Lepomis macrochirus) has a BCF of 0.70, suggesting a low potential for bioconcentration in these species. cdc.gov However, detectable levels of this compound have been found in fish from contaminated lakes, with concentrations in fillets and heads ranging from 146 to 4,560 µg/kg wet weight. cdc.gov
This compound Concentrations in Tissues of Aquatic Organisms from Contaminated Watersheds
| Species | Tissue | This compound Concentration (ng/g dry weight) |
| Fish | Heads | Not Detected - 210 |
| Frogs | Whole Body | Not Detected - 580 |
| Aquatic Insects | Whole Body | 810 - 2,040 |
Data sourced from a preliminary assessment at the Longhorn Army Ammunition Plant. cluin.org
In terrestrial ecosystems, this compound has been found in vegetation, insects, and rodents near contaminated sites. cdc.gov For instance, in one study, this compound concentrations in vegetation ranged from 560 to 5,557,000 ppb, and in rodents, from not detected to 2,330 ppb. cluin.org The accumulation in plants can serve as a primary route of exposure for herbivorous animals, leading to the transfer of this compound up the food chain.
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Analytical Methodologies for Perchlorate Quantification and Characterization
Method Detection Limits and Quantification in Diverse Environmental Matrices
The ability to accurately quantify perchlorate at low concentrations is crucial for assessing its presence in various environmental compartments. The sensitivity of an analytical method is defined by its Method Detection Limit (MDL), which is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The Limit of Quantitation (LOQ) or Minimum Reporting Level (MRL) is the lowest concentration at which the analyte can be reliably quantified with a specified level of precision and accuracy. These limits vary significantly depending on the analytical technique employed and the complexity of the sample matrix, such as water, soil, biological fluids, or food products.
Water Matrices
A variety of standardized methods have been developed, particularly for drinking water, each offering different levels of sensitivity. EPA Method 314.0, which uses ion chromatography (IC) with a suppressed conductivity detector, has a reported MDL of 0.53 µg/L and an MRL of 4 µg/L. nih.gov However, this method can be susceptible to interference from high concentrations of other anions like chloride, sulfate (B86663), and carbonate. nih.govclu-in.org
To achieve lower detection limits, more advanced methods have been established. EPA Method 331.0, utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS), offers significantly greater sensitivity, with an MDL between 0.005–0.008 µg/L and an MRL of 0.022–0.056 µg/L. nih.govacs.org Similarly, EPA Method 332.0, which combines IC with electrospray ionization tandem mass spectrometry (IC-ESI-MS/MS), has an MDL of 0.02 µg/L and an MRL of 0.10 µg/L. nih.govclu-in.org Research using electrospray LC/MS/MS has demonstrated an aqueous MDL of 0.05 µg/L in a groundwater matrix. researchgate.netnih.gov Another study using LC-MS/MS reported a limit of detection (LOD) of less than 0.1 ppb and a limit of quantification (LOQ) of 0.2 ppb. americanlaboratory.com
For field screening, a colorimetric method has been developed with a detection limit of 1 µg/L for water samples. clu-in.orgdtic.mil
The following table summarizes the detection limits for various analytical methods used for this compound quantification in water.
Method Detection Limits for this compound in Water
| Method | Technique | Matrix | Method Detection Limit (MDL) | Limit of Quantitation (LOQ) / Minimum Reporting Level (MRL) |
|---|---|---|---|---|
| EPA Method 314.0 | Ion Chromatography (IC) with Conductivity Detection | Drinking Water | 0.53 µg/L nih.govthermofisher.com | 4 µg/L nih.govclu-in.org |
| EPA Method 314.1 | IC with Column Concentration/Matrix Elimination | Low and High Ionic Strength Water | 0.03 µg/L thermofisher.com | - |
| EPA Method 314.2 | 2D-Ion Chromatography (2D-IC) | Drinking Water | 0.012 to 0.028 µg/L thermofisher.com | - |
| EPA Method 331.0 | Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) | Drinking Water | 0.005–0.008 µg/L nih.gov | 0.022–0.056 µg/L nih.gov |
| EPA Method 332.0 | Ion Chromatography Tandem Mass Spectrometry (IC-MS/MS) | Drinking Water | 0.02 µg/L nih.govthermofisher.com | 0.10 µg/L nih.govclu-in.org |
| Electrospray LC/MS/MS | Liquid Chromatography Tandem Mass Spectrometry | Groundwater | 0.05 µg/L researchgate.netnih.gov | - |
| Colorimetric Method | Spectrophotometry | Water | 1 µg/L clu-in.orgdtic.mil | - |
| IC-ESI-MS/MS | Ion Chromatography Electrospray Ionization Tandem Mass Spectrometry | De-ionized Water | 0.5 - 5 ng/L nih.gov | - |
| ESI-FAIMS-MS | Electrospray Ionization-High-Field Asymmetric Waveform Ion Mobility Spectrometry-Mass Spectrometry | Tap Water | 0.050 ppb rsc.org | - |
| ESI-FAIMS-MS | Electrospray Ionization-High-Field Asymmetric Waveform Ion Mobility Spectrometry-Mass Spectrometry | Wastewater | 0.37 ppb rsc.org | - |
| ESI-FAIMS-MS | Electrospray Ionization-High-Field Asymmetric Waveform Ion Mobility Spectrometry-Mass Spectrometry | River Water | 0.50 ppb rsc.org | - |
Soil and Solid Matrices
Quantifying this compound in soil and other solid wastes requires an initial extraction step before analysis. Methods have been adapted from water analysis for these more complex matrices. Using electrospray LC/MS/MS, a soil MDL of 0.5 µg/kg was achieved in Ottawa sand. researchgate.netnih.gov A modified EPA 6850 method using LC-MS/MS reported a soil MDL of 0.30 µg/kg and an LOD of 1.2 µg/kg. shimadzu.com For field applications, a colorimetric method demonstrated a detection limit of 0.3 µg/g for spiked soils. clu-in.orgdtic.mil Accelerated solvent extraction followed by IC analysis has also been used, yielding an MDL ranging from 0.72 to 2.0 µg/kg depending on the specific solid matrix. thermofisher.com
Method Detection Limits for this compound in Soil
| Method | Technique | Matrix | Method Detection Limit (MDL) | Limit of Detection (LOD) |
|---|---|---|---|---|
| Electrospray LC/MS/MS | Liquid Chromatography Tandem Mass Spectrometry | Ottawa Sand | 0.5 µg/kg researchgate.netnih.gov | - |
| Modified EPA 6850 | Liquid Chromatography Tandem Mass Spectrometry | Soil | 0.30 µg/kg shimadzu.com | 1.2 µg/kg shimadzu.com |
| Colorimetric Method | Spectrophotometry | Spiked Soils | 0.3 µg/g clu-in.orgdtic.mil | - |
| Accelerated Solvent Extraction with IC | Ion Chromatography | Soil | 0.72–2.0 µg/kg thermofisher.com | - |
Biological and Food Matrices
The analysis of this compound in biological fluids and foodstuffs is essential for exposure assessment. Early methods using IC with conductivity detection for urine and serum lacked sensitivity, with detection limits around 500 ng/mL. nih.gov The development of IC-ESI-MS/MS significantly improved detection capabilities, achieving a limit of detection of 0.025 ng/mL in urine. nih.gov For rat tissues and fluids, IC with conductivity detection has shown detection limits of 3–6 ng/mL and 0.007–0.7 mg/kg, respectively. nih.gov In human urine, ESI-FAIMS-MS has a reported detection limit of 4.8 ppb. rsc.org
For foodstuffs, IC-MS/MS is a commonly used technique. The FDA has employed this method in its Total Diet Study, achieving a detection limit of 1 ppb and a quantification limit of 3 ppb. nih.gov A rapid IC-MS/MS method developed by the FDA for various foods has an LOQ of 1.0 ppb in fruits and vegetables, 0.50 µg/L in bottled water, and 3.0 µg/L in milk. fda.govfda.gov Research on a wide range of food and beverage samples using IC-ESI-MS/MS found this compound levels ranging from 5 ng/L to 463.5 µg/kg. nih.govresearchgate.net
Quantification Limits for this compound in Biological & Food Matrices
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
|---|---|---|---|
| Urine | IC-ESI-MS/MS | 0.025 ng/mL nih.gov | - |
| Amniotic Fluid | IC-ESI-MS/MS | - | - |
| Rat Fluids | IC with Conductivity Detection | 3–6 ng/mL nih.gov | - |
| Rat Tissues | IC with Conductivity Detection | 0.007–0.7 mg/kg nih.gov | - |
| Human Urine | ESI-FAIMS-MS | 4.8 ppb rsc.org | - |
| Fruits and Vegetables | IC-MS/MS | - | 1.0 ppb fda.govfda.gov |
| Bottled Water | IC-MS/MS | - | 0.50 µg/L fda.govfda.gov |
| Milk | IC-MS/MS | - | 3.0 µg/L fda.govfda.gov |
| Low Moisture Foods (e.g., oats, flour) | IC-MS/MS | - | 3.0 ppb fda.gov |
Ecological Impact Assessments and Ecotoxicological Studies Non Human
Impact on Microbial Ecosystems and Processes
Perchlorate's influence on microbial ecosystems is multifaceted. While it can be toxic to some microorganisms, it serves as a vital energy source for others. Certain bacteria, including species from the genera Dechloromonas and Azospira, have evolved the ability to use this compound for respiration, breaking it down into harmless chloride and oxygen. ehn.org This process of microbial degradation is considered a cost-effective and environmentally friendly method for remediating this compound pollution. nih.gov
This compound-reducing bacteria have been isolated from a variety of environments, including saline soils, mine sediments, and wastewater treatment plants. nih.gov The efficiency of this compound reduction by these microorganisms is influenced by environmental factors such as pH, temperature, and salt concentration. nih.gov
Conversely, high concentrations of this compound can inhibit the growth of microbial communities. cambridge.org For instance, some bacteria may experience mutagenic effects from this compound exposure. nasa.gov Studies on the halotolerant yeast Debaryomyces hansenii have shown that this compound induces specific stress responses, such as protein glycosylation and cell wall modifications, to counteract its destabilizing effects on biomacromolecules. researchgate.net Research on microbial communities from extreme ecosystems suggests that while high concentrations of this compound can have a weak inhibitory effect, lower concentrations, similar to those found on Mars, might not significantly hinder the development of terrestrial microbial life. cambridge.org
Effects on Plant Physiology and Growth
This compound is readily taken up by plants, which serves as a primary entry point for the compound into terrestrial food chains. clu-in.org The accumulation of this compound in plant tissues can lead to a range of detrimental physiological and growth effects.
Studies on various plant species have demonstrated that this compound exposure can lead to:
Inhibited Growth and Reduced Biomass : Research on rice (Oryza sativa L.) seedlings revealed that this compound stress inhibits growth and alters biomass allocation, with a more significant impact on leaf biomass compared to roots and stems. researchgate.net Similarly, in the aquatic plant Alternanthera philoxeroides, this compound treatment resulted in inhibited relative growth yield and dry weight of roots, shoots, and leaves. nih.gov Experiments with Eucalyptus citriodora also showed that increasing concentrations of this compound led to a decrease in shoot length, root length, and the number of leaves. ijaeb.com
Decreased Chlorophyll (B73375) Content : A common response to this compound stress is a reduction in chlorophyll content. This has been observed in rice, where both chlorophyll and protein content in leaves were lower in this compound-treated plants. researchgate.net In Eucalyptus, a decrease in chlorophyll and reducing sugar content in leaf tissue was also noted. ijaeb.com
Oxidative Stress : this compound can induce oxidative stress in plants. In rice seedlings, this was evidenced by higher malondialdehyde (MDA) content and increased activity of antioxidant enzymes like catalase (CAT) and peroxidase (PDX). researchgate.net An increased activity of peroxidase was also observed in Eucalyptus under ammonium (B1175870) this compound stress. ijaeb.com
Damage to Photosynthetic Systems : Research on Alternanthera philoxeroides suggests that this compound treatment can damage the photosynthetic system and leaves, leading to decreased photochemical efficiency. nih.gov
The extent of these effects is often dependent on the concentration of this compound and the duration of exposure. ijaeb.com Interestingly, while some studies report toxic effects, others note that certain plants can take up this compound without showing signs of toxicity, suggesting its potential use in phytoremediation. clu-in.org
Table 1: Effects of this compound on Various Plant Species
Aquatic Organism Responses and Stress Indicators
This compound contamination in aquatic environments poses a significant threat to various organisms. The primary mechanism of toxicity in vertebrates is the competitive inhibition of iodide uptake by the thyroid gland, which disrupts the production of thyroid hormones essential for growth, development, and metabolism. clu-in.orgtdl.org
Fish : Studies on fish species like zebrafish (Danio rerio), threespine stickleback (Gasterosteus aculeatus), and fathead minnows (Pimephales promelas) have documented several adverse effects. mnsu.edu These include impaired swimming performance, altered reproductive behavior, and morphological abnormalities such as lipid deposition in the thyroid and changes in follicle size. mnsu.edu In some cases, this compound exposure has been linked to the development of hermaphroditism in threespine sticklebacks. mnsu.edu While this compound does not appear to bioaccumulate to high levels in fish tissues, exposure through both contaminated water and food can contribute to tissue concentrations. researchgate.netnih.govcluin.org
Amphibians : Amphibians are particularly sensitive to this compound, with studies showing that it can disrupt metamorphosis. tdl.org For example, in the South African clawed frog (Xenopus laevis), ammonium this compound has been found to inhibit forelimb emergence, hindlimb development, and tail resorption. tdl.org
Invertebrates : Invertebrates, although lacking a thyroid gland, can also be affected by this compound. clu-in.org The nematode Caenorhabditis elegans, for instance, exhibits a decrease in body size upon exposure to increasing concentrations of this compound. rsc.org
Increased oxidative stress is another indicator of this compound toxicity in aquatic species. mdpi.com
Terrestrial Fauna Exposure and Ecosystem Effects
Terrestrial wildlife can be exposed to this compound through contaminated drinking water and food sources. oup.com Research has focused on various species to understand the potential ecosystem-wide effects.
Mammals : Studies on raccoons (Procyon lotor) inhabiting contaminated sites have been conducted to assess exposure and effects on thyroid function. clu-in.orgtdl.org Laboratory studies on prairie voles (Microtus ochrogaster) have examined the impact of this compound on metabolism and thermoregulation, though results have not always shown a marked reduction in their ability to cope with cold stress. oup.com
Invertebrates : In terrestrial invertebrates like earthworms, high concentrations of this compound in soil have been shown to reduce the number of cocoons produced. clu-in.orgcluin.org In some instances, cocoons produced in highly contaminated soil failed to hatch when moved to a clean environment. cluin.org
While elevated concentrations of this compound have been found in vegetation at contaminated sites, it is rarely detected in high levels in rodent tissues. clu-in.org
Biomagnification Potential in Environmental Food Webs
Biomagnification is the process by which the concentration of a contaminant increases at successively higher levels in a food chain. cimi.org Due to its high water solubility, this compound is generally not expected to biomagnify in aquatic food webs. researchgate.netnih.gov Most calculated bioconcentration factors for this compound are less than one. clu-in.org
However, the bioaccumulation of this compound in plants is a significant factor, as it provides an entry point into the food web for herbivores. clu-in.orgnih.gov These herbivores can then be consumed by carnivores, facilitating the trophic transfer of the contaminant. nih.gov
A study examining the trophic transfer of this compound from threespine sticklebacks to northern pike (Esox lucius) confirmed that this compound did not biomagnify from prey to predator. researchgate.netnih.gov Nevertheless, the study found that both contaminated water and food contributed significantly to the this compound concentrations in the pike's tissues, with the gastrointestinal tract retaining more this compound than other tissues. researchgate.netnih.gov This indicates that while biomagnification may not be a primary concern, trophic transfer can still lead to notable tissue concentrations in higher-level consumers. researchgate.netalaska.edu
Table 2: Chemical Compounds Mentioned
Environmental Remediation and Mitigation Technologies for Perchlorate
Biological Remediation Approaches
Biological remediation of perchlorate relies on the activity of this compound-reducing bacteria (PRB), which are facultative anaerobes. nih.gov These microorganisms utilize this compound as a terminal electron acceptor during the anaerobic respiration of an organic or inorganic electron donor. enviro.wiki The biodegradation pathway involves the reduction of this compound (ClO₄⁻) to chlorate (B79027) (ClO₃⁻), then to chlorite (B76162) (ClO₂⁻), and finally the enzymatic disproportionation of chlorite into chloride (Cl⁻) and oxygen (O₂). enviro.wiki A variety of electron donors can be used to stimulate this process, including common organic compounds like acetate (B1210297), lactate, and ethanol (B145695), as well as vegetable oils and sugars. enviro.wikiclu-in.org
Ex-situ Bioreactor Systems
Ex-situ biological treatment involves pumping contaminated groundwater or process wastewater into an above-ground bioreactor where it is brought into contact with microorganisms. clu-in.org This approach allows for greater control over environmental conditions such as pH, temperature, nutrient levels, and electron donor supply, leading to consistent and high-efficiency treatment. clu-in.orgnasa.gov Several types of bioreactors have been successfully used for this compound remediation.
Fluidized bed bioreactors (FBRs) are a type of fixed-film reactor where microorganisms are grown on small, solid particles, such as granular activated carbon (GAC) or sand, which are suspended or "fluidized" by the upward flow of the contaminated water. serdp-estcp.milenvirogen.com This fluidization creates a large surface area for microbial growth and attachment, enabling high-density microbial populations and efficient contaminant removal. serdp-estcp.milenvirogen.com
FBRs have been proven to be reliable and effective in treating large volumes of this compound-contaminated groundwater to below detection limits. serdp-estcp.milacs.org An electron donor, such as ethanol or acetate, is added to the influent water to provide a food source for the this compound-reducing bacteria. envirogen.comumass.edu The microorganisms then consume dissolved oxygen, nitrate (B79036), and this compound in an anoxic environment. serdp-estcp.mil The byproducts of this process are nitrogen gas, chloride ions, carbon dioxide, heat, and additional biomass. serdp-estcp.mil
Full-scale FBR systems have been implemented at various sites. For instance, a large-scale FBR system has been in operation since 1998 in Rancho Cordova, California, to remediate this compound-contaminated groundwater. clu-in.org Another example is the West Valley Water District in Rialto, California, which uses an FBR system to treat up to 3 million gallons per day of this compound- and nitrate-laden groundwater to drinking water standards. serdp-estcp.mil At a former manufacturing facility in Henderson, Nevada, an FBR system treats groundwater with influent this compound concentrations up to 500 ppm to non-detectable levels. envirogen.com
Table 1: Examples of Fluidized Bed Bioreactor (FBR) Systems for this compound Remediation
| Location | Influent this compound Concentration | Effluent this compound Concentration | Electron Donor | Additional Information |
|---|---|---|---|---|
| Rancho Cordova, CA clu-in.org | Not specified | Not specified | Not specified | Part of an overall groundwater extraction and treatment plant. |
| Rialto, CA serdp-estcp.mil | Up to 1,000 µg/L | < 4 µg/L | Not specified | Treats up to 3 million gallons per day to drinking water standards. |
| Henderson, NV envirogen.com | Up to 500 ppm | Non-detectable | Not specified | Replaced a smaller biological system and also treats chlorate and nitrate. |
| Longhorn Army Ammunition Plant epa.gov | 55 to 200,000 µg/L | 2 to 18 µg/L | Not specified | Full-scale system for groundwater remediation. |
Packed bed bioreactors (PBRs) are another type of fixed-film reactor where microorganisms grow on a static packing material that fills the entire reactor vessel. enviro.wiki This packing material provides a high surface area for microbial attachment and growth. enviro.wiki Contaminated water is passed through the packed bed, where the microorganisms degrade the this compound.
Various packing materials have been used in PBRs for this compound remediation, including diatomaceous earth (Celite) and a mixture of elemental sulfur and crushed oyster shells. nih.govresearchgate.net In one bench-scale study, a PBR using Celite as the support medium and acetate as the electron donor successfully treated groundwater with influent this compound concentrations of approximately 800 μg/L to non-detectable levels. researchgate.net
A pilot-scale study at Cape Cod, Massachusetts, utilized a PBR with elemental sulfur and crushed oyster shells to treat this compound-contaminated aquifer water. nih.gov This system, inoculated with sulfur-oxidizing, this compound-reducing bacteria, achieved 96% removal of influent this compound at a 12-hour empty bed contact time. nih.gov
In-situ Bioremediation Strategies
In-situ bioremediation involves treating contaminated soil and groundwater in place, without excavation or pumping for above-ground treatment. clu-in.org This is typically achieved by stimulating the growth and activity of indigenous this compound-reducing microorganisms through the introduction of electron donors and sometimes nutrients. clu-in.org This approach can be more cost-effective than ex-situ methods, particularly for large, dilute plumes of contamination. itrcweb.org
Biologically active permeable barriers, also known as bio-barriers, are a common in-situ remediation strategy. These barriers are created by injecting a slow-release electron donor, such as emulsified vegetable oil, into the subsurface perpendicular to the direction of groundwater flow. clu-in.orgclu-in.org As the contaminated groundwater passes through the barrier, the electron donor stimulates the growth of this compound-reducing bacteria, which then degrade the this compound. nih.gov
A field pilot test demonstrated the effectiveness of an emulsified soybean oil bio-barrier for treating groundwater contaminated with this compound and chlorinated solvents. nih.gov The injection of the oil created a strongly reducing zone where this compound was degraded from concentrations as high as 20,000 µg/L to below the detection limit of 4 µg/L within five days. nih.gov Two years after the single injection, this compound levels remained below 6 µg/L in all downgradient monitoring wells. nih.gov
These barriers can be installed as continuous trenches filled with reactive materials like mulch or through a series of injection wells. clu-in.orgfrtr.gov The reactive materials support the growth of the necessary bacteria to create a treatment zone. clu-in.org
This in-situ strategy involves the direct injection or infiltration of soluble electron donors and, if necessary, nutrients into the contaminated aquifer to stimulate bioremediation. nasa.govserdp-estcp.mil This can be done through various methods, including injection wells, infiltration galleries, or surface application for vadose zone treatment. itrcweb.orgserdp-estcp.mil
A variety of electron donors have been successfully used, including acetate, lactate, molasses, and emulsified vegetable oils. clu-in.orgserdp-estcp.mil The choice of electron donor often depends on site-specific conditions and cost-effectiveness. nasa.gov For instance, a study on vadose zone soils found that emulsified vegetable oil was highly effective at promoting the biological degradation of nitrate and this compound. serdp-estcp.mil Another study demonstrated that injecting corn syrup and ethanol into the vadose zone successfully reduced this compound concentrations. nih.gov
The delivery of these amendments is a critical factor for success. Technologies like horizontal flow treatment wells have been tested to effectively mix electron donors with contaminated groundwater and deliver the mixture to the indigenous this compound-reducing bacteria. clu-in.orgserdp-estcp.mil
Table 2: In-situ Bioremediation Field Study Results for this compound
| Technology | Electron Donor/Amendment | Initial this compound Concentration | Final this compound Concentration | Location/Study |
|---|---|---|---|---|
| Emulsified Oil Bio-barrier nih.gov | Emulsified Soybean Oil | 3,100 to 20,000 µg/L | < 4 µg/L | Confidential Site, Maryland |
| Vadose Zone Infiltration nih.gov | Corn Syrup, Ethanol | 5,000 µg/kg | 500 µg/kg | Not specified |
| Vadose Zone Infiltration serdp-estcp.mil | Emulsified Vegetable Oil (EOS) | Not specified | < 0.3 mg/kg | Tronox Site |
| Soil Treatment itrcweb.org | Not specified | 600–5400 µg/kg | < 20 µg/kg | Not specified |
Phytoremediation and Constructed Wetlands
Phytoremediation is an environmental remediation strategy that utilizes plants to clean up soil and water contaminated with pollutants. clu-in.org This approach is considered a promising, low-cost, and environmentally friendly alternative to conventional treatment methods, particularly for large volumes of contaminated water. clu-in.orgresearchgate.net Constructed wetlands (CWs) are engineered systems that mimic natural wetlands, using soil, plants, and their associated microorganisms to treat wastewater. researchgate.netjresm.org
Laboratory-scale research has been conducted to assess the capability of various vascular plants—including terrestrial, wetland, and aquatic species—to remove this compound from aqueous solutions. clu-in.org One study evaluated thirteen different plant species for their ability to remove this compound at concentrations of 0.2, 2.0, and 20 ppm over ten-day periods. clu-in.org The findings from these initial experiments suggest that vascular plants can offer a rapid and inexpensive option for remediating sites contaminated with this compound. clu-in.org The process involves the plant taking up the contaminant, which can then be transformed into harmless end products like chloride ions and oxygen. clu-in.org
While phytoremediation and constructed wetlands show potential, their application requires site-specific evaluation and planning. clu-in.org Factors such as the interaction between this compound exposure and plant susceptibility to pathogens, as well as the potential for bioaccumulation in wildlife that might consume the plants, require further investigation. clu-in.org
Physical and Chemical Treatment Processes
Ion Exchange Resin Technologies
Ion exchange (IX) is a widely used and proven technology for removing this compound from water, especially at the low concentrations typically found in drinking water sources (<100 ppb). researchgate.netresearchgate.netclu-in.org The process works by passing contaminated water through a bed of synthetic resin beads. clu-in.org These resins contain positively charged functional groups that attract the negatively charged this compound anions, exchanging them for harmless ions, such as chloride. researchgate.netclu-in.org Ion exchange systems are effective at reducing this compound to below detection limits. ornl.govornl.gov
The effectiveness of the process depends on several factors, including the resin's selectivity for this compound, the concentration of competing ions like sulfate (B86663) and nitrate, flow rate, and other water chemistry parameters. clu-in.orgresearchgate.net While effective, a significant challenge with ion exchange is the management of the resin once it becomes saturated with this compound. researchgate.net
The development of this compound-selective resins has significantly enhanced the efficiency of ion exchange treatment. researchgate.netjhuesa.com Unlike non-selective resins that remove anions indiscriminately, selective resins have a high affinity for this compound even in the presence of much higher concentrations of competing anions like sulfate (SO₄²⁻), chloride (Cl⁻), and bicarbonate (HCO₃⁻). researchgate.netnih.gov This high selectivity allows for longer treatment runs and the processing of large volumes of water before the resin is exhausted. waterworld.comresearchgate.net
Several types of selective resins have been developed, including those with styrenic and polyacrylic matrices. researchgate.netresearchgate.net Macroporous resins are often preferred over gel-type resins due to their higher selectivity coefficients for this compound. researchgate.net Bifunctional anion exchange resins, developed by Oak Ridge National Laboratory (ORNL), have demonstrated exceptional performance. ornl.govornl.gov In a field experiment, a bifunctional resin treated over 100,000 bed volumes of groundwater containing approximately 50 µg/L of this compound before a significant breakthrough occurred. ornl.gov Another study using a bifunctional resin (Purolite D-3696) on groundwater with an influent concentration of ~450 µg/L treated approximately 40,000 bed volumes before breakthrough. ornl.gov
The performance of these resins is often measured by their selectivity coefficient, which compares their affinity for this compound to that of other ions. Common styrenic this compound-selective resins can have a selectivity coefficient for this compound over chloride of up to 1300:1, while highly selective resins can reach 3500:1. researchgate.net
| Resin Type | Selectivity Feature | Performance Metric | Source |
|---|---|---|---|
| Bifunctional Resin (ORNL) | Highly selective for this compound | Treated >100,000 bed volumes of groundwater (~50 µg/L this compound) before 10% breakthrough. | ornl.gov |
| Bifunctional Resin (Purolite D-3696) | Highly selective for this compound | Treated ~40,000 bed volumes of groundwater (~450 µg/L this compound) before significant breakthrough. | ornl.gov |
| Common this compound-Selective Styrenic Resins | Selectivity coefficient (this compound vs. Chloride) of 1300:1. | Significantly longer run times compared to non-selective resins. | researchgate.net |
| Highly Selective Resins (e.g., ResinTech) | Selectivity coefficient (this compound vs. Chloride) of ~3500:1. | Extremely high affinity for this compound, maximizing treatment capacity. | researchgate.net |
Once an ion exchange resin is saturated with this compound, it must be either disposed of or regenerated for reuse. clu-in.orgwaterworld.com Single-use systems involve incinerating the spent resin, which provides a complete solution but can have high operating costs. waterworld.comwaterworld.com Regenerable systems restore the resin's capacity, but this process creates a secondary waste stream: a concentrated brine solution containing the displaced this compound. researchgate.netclu-in.org
Conventional regeneration using a concentrated sodium chloride (NaCl) solution is often inefficient and difficult for highly selective resins due to this compound's strong affinity for the resin sites. researchgate.netnih.gov This has led to research into more effective regeneration techniques. One approach is to increase the temperature of the regenerant solution, which has been shown to improve efficiency for some polystyrene-based resins. researchgate.netresearchgate.net
A more innovative and effective method involves using a solution containing the tetrachloroferrate (FeCl₄⁻) anion. researchgate.netnih.gov The tetrachloroferrate ion has a higher affinity for the resin's functional groups than this compound, allowing it to effectively displace the sorbed this compound. waterworld.comnih.gov Studies have shown that this technique can achieve nearly 100% recovery of the resin's exchange sites using as little as five bed volumes of the regenerant solution. researchgate.netnih.gov
Membrane Separation Technologies
Membrane technologies use semi-permeable membranes to physically separate contaminants from water. researchgate.netepa.gov In these processes, water is forced through a membrane that allows water molecules to pass but blocks larger ions and molecules, including this compound. researchgate.netwaterbypureflow.com This results in two streams: a treated water stream (permeate) and a concentrated waste stream (rejectate or brine) that contains the removed contaminants. researchgate.net
Reverse osmosis (RO) is a highly effective membrane separation technology for this compound removal. researchgate.netmypurewater.com The process uses high pressure to overcome the natural osmotic pressure, forcing water through a dense, semi-permeable membrane that rejects dissolved salts and other contaminants. waterbypureflow.com
RO is capable of removing a high percentage of this compound from water, with some systems achieving removal rates of 95% or higher. mypurewater.com Because it is a physical separation process based on size and charge, RO is not selective for this compound and will remove virtually all dissolved solids from the water. waterbypureflow.comnetsolwater.com This makes it a viable option where a general reduction in total dissolved solids (TDS) is also desired. waterbypureflow.com
A key consideration for RO is the management of the rejectate stream, which contains the concentrated this compound and other removed salts. waterbypureflow.comtandfonline.com Typically, RO plants are designed for 75-80% water recovery, meaning 20-25% of the influent water becomes a concentrated waste stream that requires proper disposal or further treatment. waterbypureflow.com Studies have investigated treating this RO rejectate using biological methods to break down the concentrated this compound. tandfonline.comresearchgate.net The efficiency of RO can be affected by the initial this compound concentration, the type of membrane used, and potential fouling of the membrane surface over time. waterbypureflow.comnetsolwater.com
| Performance Metric | Value/Finding | Source |
|---|---|---|
| General Removal Rate | 95% | mypurewater.com |
| TDS Removal | Removes virtually all dissolved solids, not this compound-specific. | waterbypureflow.com |
| Water Recovery Rate | Typically 75-80%; can reach 90% at startup but can be reduced by fouling. | waterbypureflow.com |
| Rejectate Stream | Produces a concentrated waste stream (20-25% of influent) containing this compound that requires management. | waterbypureflow.comtandfonline.com |
| Effectiveness | Can lower this compound concentrations from 5 mg/L to <0.004 mg/L in the permeate stream. | tandfonline.comresearchgate.net |
Electrochemical Treatment Systems
Electrochemical treatment methods offer a promising approach for the destructive removal of this compound, converting it into harmless chloride ions. iapchem.orgresearchgate.net These systems utilize an electric current to drive reduction reactions at an electrode surface. iapchem.org Various electrochemical approaches have been developed, including direct reduction at the cathode and more complex electrocatalytic systems. iapchem.orgresearchgate.net
Studies have investigated various electrode materials for direct this compound reduction, including titanium, rhodium, and tin. iapchem.orgresearchgate.netscribd.com For example, it has been reported that this compound can be electrochemically reduced to chloride at an active titanium electrode. iapchem.org The efficiency of the reduction can be influenced by factors such as the electrode material, the potential applied, and the pH of the solution. researchgate.netscribd.com On some electrode surfaces, the presence of an oxide layer has been observed to influence the reduction reaction. scribd.com
To overcome the slow kinetics of direct electrochemical reduction, electrocatalytic approaches are being developed. researchgate.nethnu.edu.cn These methods employ catalysts, often metals or metal complexes coated onto the electrode surface, to lower the activation energy of the this compound reduction reaction and increase its rate. researchgate.nethnu.edu.cn A variety of catalysts have been investigated, including noble metals like rhodium (Rh) and rhenium (Re). researchgate.netacs.org
In one proposed mechanism, the reduction process begins with the adsorption of this compound ions onto active sites on the catalyst surface. researchgate.net Bimetallic catalysts, such as rhodium-copper (Rh-Cu) on a titanium support, have been shown to be effective. digitellinc.com In this system, it is suggested that the rhodium sites directly reduce this compound, while the copper sites may facilitate hydrogenation. digitellinc.com Rhenium-based catalysts have also demonstrated significant activity, with research focusing on understanding the reaction mechanisms and the role of the catalyst support material, such as Ti₄O₇. acs.org The development of stable and active catalysts that can function efficiently at neutral pH is a key area of ongoing research. acs.org
Adsorption onto Novel Sorbents (e.g., Granular Activated Carbon)
Adsorption using materials like granular activated carbon (GAC) is a widely studied technology for removing this compound from water. nih.govresearchgate.net GAC possesses a porous structure with a large surface area, which provides sites for this compound ions to attach. researchgate.net The effectiveness of GAC for this compound adsorption is influenced by several factors, including the pH of the water, the initial this compound concentration, and the presence of competing anions. nih.gov
To enhance the performance of GAC, researchers have developed "tailored" or modified GAC. One approach involves treating the GAC with surfactants, such as quaternary ammonium (B1175870) compounds, to create a positively charged surface that has a higher affinity for the negatively charged this compound ion. psu.edu Another novel approach involves supporting iron compounds on GAC. jesc.ac.cnnih.gov In one study, GAC was loaded with nanoparticles of FeOHSO₄, Fe₂O₃, and a small amount of zero-valent iron (ZVI). jesc.ac.cnnih.gov This composite material demonstrated the ability to both adsorb and potentially reduce this compound, with removal efficiencies of 86% at 25°C and 97% at 90°C in batch tests. jesc.ac.cnnih.gov
Table 1: this compound Adsorption on Granular Activated Carbon (GAC)
| Parameter | Observation | Source |
|---|---|---|
| Effect of pH | Adsorption capacity decreases in alkaline solutions. | nih.gov |
| Competing Anions | The order of competitive effect is SO₄²⁻ > NO₃⁻ > CO₃²⁻ > H₂PO₄⁻ > BrO₃⁻ ≈ Cl⁻. | nih.gov |
| Kinetics | The adsorption process often follows pseudo-second-order kinetics. | nih.gov |
| Isotherms | Adsorption can be described by Langmuir, Freundlich, and Tempkin models. | nih.gov |
| Temperature | Increasing temperature decreases the adsorption capacity (exothermic process). | nih.gov |
| Modified GAC | Surfactant-tailored GAC shows enhanced capacity but is still affected by competing ions like thiosulfate (B1220275) and nitrate. | psu.edu |
| Iron-Compound GAC | GAC supported with iron nanoparticles (FeOHSO₄, Fe₂O₃, ZVI) removed 86% of this compound within 12 hours at 25°C. | jesc.ac.cnnih.gov |
Advanced Oxidation Processes (AOPs)
While the term "Advanced Oxidation Processes" (AOPs) typically refers to methods that generate highly reactive oxidizing species, the degradation of the highly oxidized this compound ion requires reduction. Therefore, for this compound treatment, the analogous "Advanced Reduction Processes" (ARPs) are the relevant technology. hep.com.cnnih.govresearchgate.net ARPs combine an activation method, such as ultraviolet (UV) light, with a reducing agent to generate powerful reducing radicals that can break down oxidized contaminants. nih.govresearchgate.net
One of the most effective ARPs studied for this compound destruction is the combination of sulfite (B76179) (a reducing agent) with low-pressure UV light. nih.govresearchgate.net In this process, UV light activates the sulfite to form highly reactive reducing radicals which then degrade this compound. nih.gov Kinetic studies have been conducted to characterize the destruction of this compound by the sulfite/UV light ARP. nih.gov The rate of this compound degradation in this system is influenced by factors such as pH, sulfite concentration, and temperature, with the rate generally increasing with higher pH and temperature. nih.gov The ultimate product of this degradation process is the non-toxic chloride ion, with chlorate being identified as a reaction intermediate. nih.gov Other screening experiments have explored combinations of UV photolysis, sonolysis, and Fenton's reaction with various reducing agents, showing potential for this compound degradation. hep.com.cn
Chemical Reduction Technologies (e.g., Zero-Valent Iron)
Chemical reduction using zero-valent iron (ZVI) is a technology that has been extensively investigated for the treatment of this compound-contaminated water. tandfonline.comepa.gov ZVI is a strong reducing agent that can donate electrons to reduce this compound to chloride. epa.gov While thermodynamically favorable, the reaction between ZVI and this compound at ambient temperatures is often limited by slow kinetics. epa.govfrontiersin.org
To enhance the rate of this compound reduction by ZVI, several strategies have been explored. Elevating the temperature has been shown to significantly increase the reaction rate. tandfonline.comepa.gov For example, studies have demonstrated that at 99°C and a controlled pH of 4.7, over 99% of this compound could be removed. tandfonline.com Even without pH control, complete reduction was achieved at 150°C. tandfonline.com The use of nanoscale ZVI particles also dramatically increases the reaction rate due to their higher surface area. epa.gov In one study, stabilized ZVI nanoparticles destroyed approximately 90% of this compound within 7 hours at temperatures between 90-95°C. researchgate.net The activation energy for the reaction between this compound and iron has been calculated, confirming the kinetic barrier that needs to be overcome for efficient treatment. epa.govfrontiersin.org
Table 2: Research Findings on this compound Reduction by Zero-Valent Iron (ZVI)
| ZVI Type | Conditions | This compound Reduction | Source |
|---|---|---|---|
| Iron Filings | Batch study | Up to 52% | ohiolink.edu |
| Iron Filings with UV light | Batch study | 83% | ohiolink.edu |
| Iron Filings with UV light and Palladium | Batch study | 88% | ohiolink.edu |
| Iron Granules | 75°C, pH 4.7, 0.2 M acetate | ~60% in 120 min | tandfonline.com |
| Iron Granules | 99°C, pH 4.7, 0.6 M acetate | >99% in 490 min | tandfonline.com |
| Iron Granules | 150°C (no buffer) | 100% in 5 hrs | tandfonline.com |
| Nanoscale Iron Particles | 25-75°C | Complete reduction to chloride | epa.gov |
| Stabilized ZVI Nanoparticles | 90-95°C | ~90% in 7 hrs | researchgate.net |
Integrated Remediation Strategies and Hybrid Systems
The remediation of this compound-contaminated sites often benefits from the strategic integration of multiple treatment technologies. These hybrid systems are designed to leverage the strengths of different physical, chemical, and biological processes to achieve more efficient and cost-effective cleanup, particularly when dealing with complex site conditions or multiple contaminants. clu-in.orgresearchgate.net By combining technologies, remediation strategies can address different phases of contamination (e.g., soil and groundwater) or manage waste streams generated during treatment. clu-in.org
A common integrated approach involves coupling physical separation methods with biological degradation. For instance, soil washing can be used to physically extract this compound from contaminated soil. The resulting this compound-laden wash water is then treated using an ex-situ biological method, such as a bioreactor, where microorganisms degrade the contaminant. clu-in.org This combines the rapid, volume-reducing capability of a physical process with the destructive capability of a biological one.
Ion exchange, a widely used physical treatment for this compound in water, is often integrated with other technologies to manage its waste brine. The regeneration of ion exchange resins produces a concentrated brine solution laden with this compound. This high-concentration waste stream can be efficiently and cost-effectively treated using biological bioreactors, which destroy the this compound, thus creating a closed-loop system that minimizes secondary waste. clu-in.orgnasa.gov Similarly, membrane filtration processes like reverse osmosis, which separate this compound from water, generate a concentrated reject stream that can be treated biologically. nasa.gov
The following table summarizes examples of integrated remediation strategies:
| Integrated Strategy | Technology 1 (Primary) | Technology 2 (Secondary/Complementary) | Target Medium | Description |
| Soil Washing & Bioremediation | Soil Washing (Physical) | Ex-situ Bioreactor (Biological) | Soil & Water | This compound is washed from soil, and the resulting contaminated water is treated biologically. clu-in.org |
| Phytoremediation & Bioremediation | Phytoremediation (Biological) | Rhizosphere Bioremediation (Biological) | Soil & Groundwater | Plants take up this compound while their roots support a microbial community that degrades the contaminant. cluin.org |
| Ion Exchange & Bioremediation | Ion Exchange (Physical) | Ex-situ Bioreactor (Biological) | Water | Ion exchange removes this compound from water, and the resulting high-concentration brine is treated biologically. clu-in.orgnasa.gov |
| Adsorption & Filtration | Adsorption | Ultrafiltration | Water | A hybrid adsorption/ultrafiltration process has been developed for this compound removal from water. acs.org |
These integrated systems demonstrate a trend towards creating more sustainable and effective remediation solutions by combining the advantages of different technological approaches.
Remediation Performance Evaluation and Long-term Monitoring
Evaluating the performance of this compound remediation technologies and conducting long-term monitoring are critical steps to ensure that cleanup goals are met and that the solution remains effective over time. clu-in.org Performance evaluation relies on systematic data collection and analysis to verify the efficiency of the chosen remediation strategy.
The primary method for tracking remediation progress is the regular measurement of this compound concentrations in environmental media, including groundwater, drinking water, surface water, and soil. nih.govepa.gov The U.S. Environmental Protection Agency (EPA) has established standardized analytical protocols, such as EPA Method 314 (Ion Chromatography), for the precise detection of this compound in aqueous samples. nih.gov This method is capable of achieving low detection limits necessary for regulatory compliance. nih.gov
Long-term monitoring programs are essential for tracking the contaminant plume, assessing potential rebound effects, and verifying the continued success of the remediation system. clu-in.org This is particularly important for in-situ technologies and Monitored Natural Attenuation (MNA), where changing site conditions could impact performance over time. clu-in.org A comprehensive monitoring plan typically includes:
Contaminant Concentration Monitoring: Regular sampling from a network of monitoring wells to track changes in this compound levels.
Geochemical Parameter Analysis: Measuring parameters such as oxidation-reduction potential (ORP), pH, dissolved oxygen, and the presence of other electron acceptors like nitrate. uiowa.educlu-in.org A low ORP, for example, indicates anaerobic conditions that are conducive to this compound biodegradation. uiowa.edu
Microbial Monitoring: The use of molecular biological tools (MBTs) to detect the presence, population size, and activity of this compound-reducing bacteria (PRB). clu-in.org Additionally, analysis of protein biomarkers from key enzymes like this compound reductase and chlorite dismutase can provide real-time data on active biotransformation processes in the environment. researchgate.net
Performance data from various field and pilot-scale studies provide insight into the effectiveness of different technologies. For example, a pilot test of anaerobic composting for contaminated soil demonstrated a significant reduction in this compound levels, from a maximum initial concentration of 4,200 mg/kg to an average of 0.1 to 23 mg/kg within seven days of treatment. epa.gov In another field demonstration, a phytoremediation system using hybrid poplar trees successfully removed approximately 52 kg of this compound from groundwater over an 18-month period. epa.gov
The following table illustrates key parameters and findings from remediation performance evaluations:
| Technology | Site/Scale | Initial Concentration | Final Concentration/Removal | Key Performance Observations |
| Anaerobic Composting | Pilot-scale; Soil | Max: 4,200 mg/kg | Avg: 0.1 - 23 mg/kg | Rapid degradation achieved within 7 days by tilling compost into soil. epa.gov |
| Ex-situ Bioremediation | Field-scale; Soil | 500 mg/kg | < 270 mg/kg | An engineered treatment cell maintained anaerobic conditions to foster microbial destruction. epa.gov |
| Phytoremediation | Demonstration Project; Groundwater | Not specified | 52 kg removed over 1.5 years | Removal attributed to uptake by hybrid poplar trees and degradation by microbes in the root zone. epa.gov |
To ensure system reliability and prevent contaminant breakthrough, especially in pump-and-treat systems like ion exchange, redundancy measures are often implemented. This can include operating treatment columns in series or having backup systems ready for use. frtr.gov The evaluation of operational parameters, such as the costs of materials for regeneration (e.g., sodium hydroxide) and post-treatment neutralization, is also a crucial component of performance assessment. frtr.gov
Geochemical and Planetary Context of Perchlorate
Global Perchlorate Geochemical Cycles
This compound (ClO₄⁻) is an anion composed of one chlorine atom and four oxygen atoms. It is found naturally in the environment and is also a man-made chemical. ca.govca.gov this compound and its salts are highly soluble in water and very stable, allowing them to persist in the environment for long periods and move easily through bodies of water. ca.govwho.int
Natural Sources: Naturally occurring this compound is believed to form in the atmosphere through photochemical reactions involving chlorine precursors. cdc.govnih.gov Processes such as the interaction of chloride aerosols with ozone or electrical discharges (like lightning) can lead to its formation. cdc.govnih.gov This atmospheric this compound is then deposited on the Earth's surface through wet and dry deposition. cdc.govepa.gov The estimated annual natural atmospheric deposition of this compound in the United States ranges from 1.3x10⁵ to 6.4x10⁵ kg. cdc.gov
Significant natural deposits of this compound are found in arid and semi-arid regions, most notably in the Atacama Desert of Chile, where it co-occurs with nitrate (B79036) deposits. unl.edutandfonline.comnih.gov These deposits in Chile are the largest known natural reservoir of this compound. tandfonline.com this compound is also found in potash ore deposits in New Mexico and Saskatchewan, Canada. tandfonline.comnih.gov
Anthropogenic Sources: Human activities have led to significant releases of this compound into the environment. A primary anthropogenic source is the manufacturing, testing, and disposal of solid rocket propellants, where ammonium (B1175870) this compound is a key ingredient. ca.govca.govresearchgate.net Military operations and munitions, fireworks, and safety flares also contribute to this compound contamination. ca.govca.govcdc.gov Industrial applications include its use in explosives, leather tanning, and as a laboratory reagent. ca.govoregon.gov The use of nitrate fertilizers derived from Chilean caliche has also been a source of this compound contamination in agriculture. oregon.goveuropa.eu
The table below summarizes the primary natural and anthropogenic sources of this compound.
| Source Type | Specific Examples |
| Natural | Atmospheric formation (photochemical reactions, lightning) cdc.govnih.gov |
| Arid region deposits (e.g., Atacama Desert, Chile) unl.edutandfonline.com | |
| Potash ore deposits tandfonline.comnih.gov | |
| Anthropogenic | Solid rocket fuel manufacturing and use ca.govca.govresearchgate.net |
| Military munitions and explosives ca.govca.gov | |
| Fireworks and safety flares ca.govca.govcdc.gov | |
| Industrial processes (e.g., leather tanning) ca.govoregon.gov | |
| Nitrate fertilizers from Chilean deposits oregon.goveuropa.eu |
Extraterrestrial this compound Occurrence (e.g., Martian Regolith)
This compound has been discovered to be widespread in the Martian regolith, the layer of loose, heterogeneous material covering the planet's surface. researchgate.netwikipedia.org The first definitive detection was made by NASA's Phoenix lander in 2008 in the northern polar region of Mars, where it was found at concentrations of 0.4 to 0.6 percent by weight. nih.govspace.commarspedia.org Subsequent missions, including the Curiosity rover at Gale Crater, have confirmed the presence of this compound at various locations, suggesting a global distribution. wikipedia.orgspace.comnasa.gov The concentration of this compound on Mars is significantly higher than naturally occurring levels on Earth. nasa.gov
The leading hypothesis for the formation of Martian this compound involves atmospheric processes. mdpi.com It is thought that chlorine released from volcanic activity or the weathering of basaltic rocks reacts with ozone produced photochemically in the Martian atmosphere. wikipedia.orgnasa.gov Another proposed mechanism is the formation of this compound through electrostatic discharges in Martian dust storms. washu.eduskyandtelescope.org
The discovery of this compound on Mars has significant implications for our understanding of the planet's chemistry and potential for past or present life.
Implications for Planetary Exploration and In-Situ Resource Utilization
The presence of this compound on Mars presents both challenges and opportunities for future human exploration. One of the most significant implications is its potential as an in-situ resource. nasa.govcambridge.org
Oxygen Production: Perchlorates decompose when heated, releasing a substantial amount of oxygen. nasa.gov This process could be harnessed to produce breathable air for astronauts and oxidizer for rocket propellant, reducing the mass that needs to be transported from Earth. cambridge.orgspace.com It is estimated that one kilogram of Martian regolith could yield a significant amount of oxygen from the breakdown of this compound. usra.edu
Water Extraction: this compound salts are highly deliquescent, meaning they can absorb water vapor from the atmosphere. nasa.gov Heating the this compound-rich regolith could release this water, providing a potential source for drinking, agriculture, and producing hydrogen for fuel. nasa.govpnas.org
Hazard Mitigation: While a valuable resource, this compound is also toxic to humans. space.com Therefore, its removal from soil intended for agriculture or from water sources will be a necessary step for establishing a long-term human presence on Mars. marssociety.caesa.int
The table below highlights the potential uses of Martian this compound for in-situ resource utilization.
| Resource | This compound-Based Production Method | Potential Use |
| Oxygen | Thermal decomposition of this compound salts nasa.gov | Life support (breathing), rocket propellant oxidizer cambridge.orgspace.com |
| Water | Heating of deliquescent this compound salts to release absorbed atmospheric water nasa.gov | Drinking, agriculture, hydrogen production nasa.govpnas.org |
Astrobiological Relevance
The discovery of this compound on Mars has complex and dual implications for astrobiology.
Potential Energy Source: On Earth, some microbes can use this compound as an energy source in a process called this compound reduction. washu.edunih.gov This raises the possibility that Martian organisms, if they exist, could utilize the abundant this compound as a metabolic pathway. nih.govsmithsonianmag.com The presence of this compound, therefore, does not rule out the possibility of life and may even point to a potential energy source for a Martian biosphere. nih.gov
Liquid Water Stability: this compound salts can significantly lower the freezing point of water, creating brines that can remain liquid at the cold temperatures found on Mars. nasa.govastrobiology.com This increases the potential for liquid water to exist on or near the Martian surface, a key ingredient for life as we know it. astrobiology.com These this compound-rich brines have been suggested as a possible explanation for features like Recurring Slope Lineae. nasa.gov
Challenges for Life: While some microbes can utilize this compound, it can be toxic to others. universetoday.com Furthermore, when irradiated with the high levels of ultraviolet (UV) light that reach the Martian surface, perchlorates can become bactericidal, creating a more challenging environment for life. nih.govsmithsonianmag.com The combination of UV radiation and perchlorates on the Martian surface could be highly damaging to cells. nih.gov
The ratio of nitrate to this compound on Mars is also being studied as a potential indicator of the planet's past habitability and the development of a nitrogen cycle. nasa.gov
Environmental Regulatory Science and Policy Research
Contaminant Identification and Prioritization Frameworks (e.g., CCL)
The primary framework for identifying and prioritizing contaminants like perchlorate for potential regulation in drinking water in the United States is the Contaminant Candidate List (CCL), established under the Safe Drinking Water Act (SDWA). federalregister.govsymbiosisonlinepublishing.com The SDWA mandates that the U.S. Environmental Protection Agency (EPA) publish a new CCL every five years, listing contaminants that are known or anticipated to occur in public water systems but are not currently subject to national primary drinking water regulations. federalregister.govfederalregister.gov This list serves as a basis for regulatory decision-making and helps prioritize research and data collection efforts. federalregister.gov
This compound was identified as a potential contaminant of concern and was included on the first, second, and third CCLs, published in 1998, 2005, and 2009, respectively. federalregister.govclu-in.org Its inclusion was prompted by the discovery of its presence in drinking water supplies, particularly in the southwestern United States, often associated with military activities and defense contractors where ammonium (B1175870) this compound is used as an oxidant in solid rocket propellants. clu-in.orggao.gov
The process for including a contaminant on the CCL involves a rigorous evaluation of its potential to pose a risk to public health. epa.gov For a contaminant to be regulated, the EPA must determine that it meets three criteria:
The contaminant may have an adverse effect on human health. federalregister.govgao.gov
It is known to occur or there is a substantial likelihood of its occurrence in public water systems at a frequency and at levels of public health concern. federalregister.govgao.gov
In the judgment of the EPA Administrator, regulation of the contaminant presents a meaningful opportunity for health risk reduction. federalregister.govgao.gov
Following its listing on the CCL, the EPA initiated monitoring and further research. everycrsreport.comdtic.mil In February 2011, the EPA announced its determination that this compound met the SDWA criteria for regulation, citing its potential to interfere with thyroid function and its documented occurrence in public water systems. federalregister.govenviro.wikiregulations.gov However, after a lengthy review process and consideration of public comments and updated scientific data, the EPA withdrew this determination in July 2020. federalregister.gov A subsequent review in 2022 under Executive Order 13990 concluded that the 2020 decision not to regulate this compound at the federal level was supported by the best available peer-reviewed science. federalregister.gov
Despite the federal decision, some states have established their own regulatory limits for this compound in drinking water. Massachusetts was the first to do so in 2006, setting a standard of 2 µg/L, followed by California in 2007 with a standard of 6 µg/L. clu-in.orgthermofisher.com
Environmental Monitoring and Surveillance Programs
Environmental monitoring for this compound has been conducted through various federal and state programs to understand its occurrence and distribution in the environment, particularly in water sources.
A key federal initiative was the Unregulated Contaminant Monitoring Rule (UCMR) program. federalregister.goveverycrsreport.com this compound was included in the first UCMR (UCMR 1), which mandated monitoring by all large public water systems (serving over 10,000 people) and a representative sample of smaller systems between 2001 and 2005. federalregister.govgao.govregulations.gov This extensive program provided the most comprehensive, nationally representative data on this compound occurrence in U.S. public drinking water systems. regulations.gov The UCMR 1 data revealed that 4.1% of the 3,865 public water systems tested had this compound detections at or above the minimum reporting level of 4 micrograms per liter (µg/L). everycrsreport.comenviro.wiki These detections were found in 26 states and two commonwealths. everycrsreport.com
The U.S. Geological Survey (USGS) has also played a crucial role in monitoring this compound in ambient water sources through its National Water-Quality Assessment (NAWQA) program and other targeted studies. regulations.gov For instance, a 2004 USGS study collected samples from rivers, streams, and groundwater across 19 states. usgs.gov The results showed detectable this compound (≥ 0.4 µg/L) in 34 of 182 surface-water samples and 64 of 148 groundwater samples. usgs.gov Monitoring along the Lower Colorado River has shown a downward trend in this compound levels over time, with concentrations decreasing from a range of 4-10 ppb before 2002 to 1-3 ppb after 2009 at certain locations. epa.gov
In addition to federal efforts, numerous state-sponsored monitoring programs have provided valuable data. States like California, Massachusetts, Arizona, Maryland, Nevada, New Jersey, and Texas have conducted their own studies to assess this compound levels in drinking water. regulations.gov These state-level programs often respond to local contamination concerns and can lead to state-specific regulatory actions. enviro.wikithermofisher.com
The Department of Defense (DoD) also requires this compound to be considered in its environmental restoration projects, leading to monitoring at military installations. jenner.com From 1997 to 2009, the DoD reported this compound detections at nearly 70% of the 407 installations sampled, with concentrations varying widely. enviro.wiki The USGS has also conducted specific monitoring at facilities like the Ammonium this compound Rocket Motor Destruction (ARMD) Facility at Letterkenny Army Depot, where samples of groundwater, surface water, and soil are analyzed for this compound and other compounds. usgs.govdata.gov
Interactive Table: this compound Detections in U.S. Public Water Systems (UCMR 1, 2001-2005) (Note: This table is a representation of the data described in the text.)
| Category | Number of Systems | Percentage of Systems |
|---|---|---|
| Total Systems Tested | 3,865 | 100% |
| Systems with Detections (≥ 4 µg/L) | 160 | 4.1% |
| Systems with Detections (> 18 µg/L) | 15 | ~0.4% |
| Systems with Detections (> 56 µg/L) | 2 | ~0.05% |
Development and Assessment of Alternative Chemical Compounds for Environmental Risk Reduction
Concerns over the environmental impact of this compound, particularly ammonium this compound (AP) used in solid rocket propellants and pyrotechnics, have driven research into safer, "greener" alternatives. europa.euresearchgate.net The combustion of AP releases hydrochloric acid (HCl), which contributes to acid rain and ozone depletion. europa.euresearchgate.net
Alternatives in Solid Rocket Propellants: Research has focused on finding alternative oxidizers that are chlorine-free and have environmentally benign combustion products. researchgate.net The primary candidates explored are ammonium dinitramide (ADN) and ammonium nitrate (B79036) (AN). europa.eu
Ammonium Dinitramide (ADN): ADN offers very high performance but has a fast burn rate, making it unsuitable on its own for large rocket motors. europa.eu
Ammonium Nitrate (AN): AN is a cost-effective and greener alternative with cleaner combustion products, but it suffers from poor performance, a slow burn rate, and structural instability due to phase transitions at room temperatures. europa.euresearchgate.net
The GRAIL project, a European research initiative, attempted to create a viable green oxidizer by combining ADN and AN. The goal was to find a mixture with properties similar to AP. europa.eu Unfortunately, the combustion properties of the ADN/AN mixture proved to be very poor. europa.eu Other research has investigated stabilizing AN phases and improving performance by adding catalysts like ferrocene (B1249389) and vanadium pentoxide. researchgate.net Another approach involves developing propellants using combinations of CL-20 (a high-energy explosive) and ADN oxidizers. serdp-estcp.mil Physical Sciences Inc. has proposed developing high-energy perovskites as an AP replacement, suggesting they could offer comparable or better performance with lower production costs. highergov.com
Alternatives in Pyrotechnics: Significant efforts have also been made to develop this compound-free pyrotechnics, such as signal flares and fireworks. techlinkcenter.orgdtic.mil
Scientists at the Naval Surface Warfare Center have designed this compound-free signal flares, creating compositions that eliminate the risk of this compound contamination. techlinkcenter.org These inventions are available for licensing by commercial businesses. techlinkcenter.org
Research has been undertaken to find alternatives to potassium this compound in incendiary ammunition. One promising down-selected composition contains a magnesium-aluminum alloy, sodium nitrate, and calcium resinate. dtic.mil
For colored flares, novel formulations have been developed that avoid this compound oxidizers. For example, a sustainable yellow signal flare was developed that met or exceeded the performance of the this compound-based standard, with one formulation also avoiding barium compounds, which may face future regulation. researchgate.netacs.org
The development of high-nitrogen-based pyrotechnics has also shown promise for creating this compound-free green-light illuminants for both military and civilian applications. dtic.mil
Despite these research efforts, a direct, drop-in replacement for ammonium this compound that matches its performance, stability, and cost-effectiveness has remained elusive, and AP continues to be used in many applications. europa.eu
Methodologies for Environmental Risk Assessment (Non-Human Focus)
Environmental risk assessments for this compound in non-human species focus on its ecological impacts, considering exposure pathways and toxicological effects on wildlife and plants. dtic.mil The primary mechanism of toxicity in vertebrates is the competitive inhibition of iodide uptake by the thyroid gland, which disrupts the production of thyroid hormones (T3 and T4). tdl.orgclu-in.org These hormones are critical for growth, development, and metabolism in virtually all vertebrates. tdl.orgclu-in.org
Effects on Aquatic Life:
Amphibians: Amphibians are considered particularly sensitive to this compound. Exposure can inhibit metamorphosis, a thyroid-hormone-dependent process, leading to delayed or completely blocked development from tadpole to frog. tdl.orgsiue.edu Studies on species like the South African clawed frog (Xenopus laevis) have shown that this compound exposure can inhibit forelimb emergence, hindlimb development, and tail resorption. tdl.org It can also cause hypertrophy of thyroid follicle cells. siue.edu
Fish: Fish exposed to this compound exhibit typical responses to thyroid disruption, including thyroid follicular hypertrophy and altered thyroid hormone levels. nih.gov Studies on zebrafish (Danio rerio) and eastern mosquitofish (Gambusia holbrooki) have shown that environmentally relevant, though relatively high, concentrations of this compound can affect kidney morphology. researchgate.net this compound exposure has also been shown to alter sex ratios in some fish species. nih.gov
Effects on Terrestrial Life:
Soil Invertebrates: The impact on soil organisms like earthworms (Eisenia fetida) has been studied. While lethal effects occur at concentrations likely exceeding what is typically found in the environment (>100 ppm), sublethal effects are seen at lower levels. cluin.org this compound concentrations greater than 1 ppm have been shown to reduce cocoon production, and in some cases, cocoons produced in high-perchlorate soil did not hatch. cluin.orgnih.gov
Plants: Plants can take up this compound from contaminated soil and water. clu-in.orgepa.gov Studies on lettuce, cucumber, and soybeans have demonstrated this uptake, which provides a potential entry point for this compound into the terrestrial food chain. epa.gov While studies have not recorded significant toxic effects on the plants themselves at lower concentrations, very high levels, such as those that might be encountered on Mars where this compound is abundant, can inhibit germination and restrict growth. epa.govmdpi.com
Birds and Mammals: Studies have shown that this compound can reduce circulating thyroid hormone concentrations in birds and mammals. nih.gov An assessment of raccoons (Procyon lotor) at a contaminated site found no significant exposure or effects on thyroid function, suggesting that risk is site-specific and depends on exposure levels. clu-in.org However, laboratory studies on rats have demonstrated dose-dependent decreases in thyroid hormones and increases in thyroid-stimulating hormone (TSH). tdl.org
Risk assessment methodologies incorporate these toxicological endpoints. dtic.mil They often involve comparing measured or predicted environmental concentrations (PECs) from monitoring programs with toxicity reference values (TRVs), such as No-Observed-Adverse-Effect Concentrations (NOAECs) or median lethal concentrations (LC50s), derived from laboratory or field studies. dtic.mil The potential for trophic transfer through the food chain, for example from plants to herbivores, is also a key consideration. clu-in.orgepa.gov
Interactive Table: Ecotoxicological Endpoints for this compound (Note: This table is a representation of the data described in the text.)
| Organism Group | Species Example | Observed Effect | Effect Concentration | Citation(s) |
|---|---|---|---|---|
| Amphibians | Xenopus laevis | Inhibition of metamorphosis | 250 µg/L | siue.edu |
| Fish | Danio rerio | Kidney effects (renal melanomacrophage aggregates) | 18 mg/L | researchgate.net |
| Invertebrates | Eisenia fetida | Reduced cocoon production | > 1 ppm | cluin.org |
| Invertebrates | Daphnia magna | LC50 (48-hour) | 490 mg/L | dtic.mil |
Current Research Gaps and Future Research Directions in Perchlorate Science
Advanced Understanding of Natural Perchlorate Formation and Background Levels
A primary research gap is the complete understanding of the mechanisms behind natural this compound formation. While it is known that atmospheric processes contribute to a natural global background, the precise pathways are not fully detailed. ca.gov Scientists have proposed that this compound can be formed by the photochemical oxidation of chlorine by ozone or through electrical discharges like lightning in the presence of chloride aerosols. wikipedia.orgacs.org Studies have confirmed the presence of naturally formed this compound in rain, snow, and arid desert environments, such as the Atacama Desert in Chile. ca.govwikipedia.orgacs.org
A significant advancement in distinguishing between natural and anthropogenic sources has been the use of oxygen and chlorine stable isotope analysis. epa.gov Natural, atmospheric this compound exhibits a unique oxygen isotope anomaly (a non-mass-dependent enrichment in ¹⁷O, denoted as Δ¹⁷O), which is absent in synthetically produced this compound. ca.govosti.gov This isotopic signature is considered a definitive indicator of ozone involvement in its atmospheric formation. osti.gov However, geographical variations in the isotopic composition of natural this compound have been observed, suggesting that multiple formation mechanisms may exist globally or that post-depositional processes could alter these signatures. osti.gov
Future research will likely focus on:
Elucidating the detailed atmospheric reaction pathways and kinetics of this compound formation. ca.gov
Investigating other potential natural formation mechanisms, such as the oxidation of chloride in soils in the presence of certain minerals like titanium dioxide and sunlight. wikipedia.org
Expanding the global database of isotopic signatures of natural this compound to better understand regional variations and refine source apportionment models. osti.gov
Further quantifying the natural this compound inventory on Earth, which has been estimated to be between 100,000 and 3,000,000 tonnes. wikipedia.org
Improved Remediation Efficiencies and Cost-Effectiveness
While several effective this compound remediation technologies exist, there is an ongoing need to improve their efficiency and reduce costs, particularly for treating large volumes of contaminated water or addressing low-level contamination. epa.govenvirogen.com Current best available technologies include ion exchange (IX) and biological treatment. envirogen.com
Ion Exchange (IX): This is a proven method for removing this compound from water, using resins that are selective for the this compound anion. epa.gov Research gaps and future directions include:
Developing resins with higher selectivity and capacity to reduce the frequency of replacement or regeneration, especially in the presence of competing anions like sulfate (B86663) and nitrate (B79036). researchgate.netresearchgate.net
Improving the efficiency of resin regeneration. Current methods using concentrated sodium chloride are not very efficient, leading to large volumes of waste brine. researchgate.netnih.gov Alternative regenerants, such as tetrachloroferrate, and techniques like elevated temperature regeneration are being explored to increase efficiency and minimize waste. researchgate.net
Biological Treatment: This approach uses naturally occurring microorganisms to degrade this compound into harmless chloride. epa.gov Fluidized bed reactors (FBRs) are a common application of this technology. envirogen.com Key research areas are:
Optimizing the delivery of electron donors (e.g., acetate (B1210297), hydrogen) to enhance the rate of in-situ bioremediation. epa.gov
Developing more robust microbial cultures that can withstand high salinity or co-contaminants, which could allow for the direct treatment of waste brine from IX systems. clu-in.org
Reducing the time required for the enrichment of this compound-degrading microorganisms in bioreactors. frontiersin.org
Combining biological treatment with other technologies, such as using electrodialysis reversal (EDR) to concentrate the this compound before biological destruction, which has proven to be a cost-effective and environmentally friendly approach. westechwater.com
A comparative life cycle assessment suggested that biological treatment using hydrogen as the electron donor is the most environmentally friendly option due to its low impact and global warming footprint. researchgate.net Future work will continue to focus on optimizing these systems for wider applicability and lower operational costs. epa.gov
Development of Sustainable this compound Management Strategies
Sustainability in this compound management involves a shift from simple removal to complete destruction of the contaminant, minimizing secondary waste and energy consumption. researchgate.netwestechwater.com A significant drawback of ion exchange, a widely used technology, is the creation of a concentrated brine waste stream that requires further treatment or disposal. researchgate.net
Future sustainable strategies are focused on:
Integrated Treatment Trains: Combining technologies to create a closed-loop system. For example, using biological reactors to treat the this compound-laden brine generated from IX systems, thereby destroying the contaminant and allowing for potential reuse of the regenerant solution. clu-in.org
Destructive Technologies: Prioritizing technologies like bioremediation and catalytic reduction that break down the this compound molecule completely, eliminating long-term liability. envirogen.comwestechwater.com The products of biological reduction are typically benign chloride ions. frontiersin.org
Green Manufacturing Processes: Implementing energy-saving and discharge-reduction technologies within the this compound manufacturing industry itself. mdpi.com A study on China's potassium this compound industry identified Mechanical Vapor Recompression (MVR) technology as a key strategy to reduce energy consumption and this compound discharge. mdpi.com
Proper Chemical Management: Adhering to best practices for the management of chemicals that can degrade to form this compound, such as hypochlorite (B82951) bleach. edf.org Strategies include using older bleach stocks first and storing them away from sunlight to minimize this compound formation. edf.org
Policy and regulatory frameworks will also play a crucial role in driving the adoption of these sustainable practices by setting standards for discharge and encouraging investment in cleaner technologies. mdpi.com
Advanced Environmental Analytical Techniques with Lower Detection Limits
The ability to detect this compound at increasingly lower concentrations has been critical to understanding its widespread occurrence. enviro.wiki Analytical methods have evolved significantly, moving from techniques with detection limits in the low parts-per-billion (ppb or µg/L) range to highly sensitive methods capable of detecting sub-ppb concentrations.
Initial detection was often performed using ion chromatography (IC) with a conductivity detector (e.g., EPA Method 314.0), which had a reporting limit of around 4 µg/L. nih.govclu-in.org A major limitation of this method is interference from high concentrations of other anions like chloride, sulfate, and carbonate, which can lead to false positives. epa.govclu-in.org
To overcome these limitations and achieve lower detection limits, more advanced techniques have been developed:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This has become a preferred method for its high selectivity and sensitivity. nih.gov Techniques like EPA Method 331.0 can achieve detection limits as low as 0.02 µg/L. clu-in.org LC-MS/MS allows for the confident identification and quantification of this compound even in complex sample matrices with high total dissolved solids. waters.com
Ion Chromatography with Mass Spectrometry (IC-MS/MS): Combining the separation power of IC with the specificity of MS (e.g., EPA Method 332.0) also provides robust and sensitive analysis. nih.govclu-in.org
Paper-Based Microfluidic Devices: A recent development is the creation of cost-effective, portable, paper-based analytical devices for rapid on-site screening of this compound. deswater.com These devices use a colorimetric reaction and can be analyzed with a smartphone, offering a limit of detection around 3.41 µg/L. deswater.com
Future research in this area will focus on developing even more sensitive, rapid, and field-portable analytical tools to support both regulatory monitoring and research into the environmental fate of this compound at ultra-trace levels. deswater.com The push for lower detection limits continues, with California, for example, lowering its detection limit for reporting (DLR) to 1 µg/L in 2024. ca.govwqts.comslenvironment.com
Long-term Ecological Monitoring Studies in Contaminated Environments
While many studies have documented this compound contamination at specific sites, there is a research gap concerning comprehensive, long-term ecological monitoring in these environments. epa.govca.gov Such studies are essential for understanding the full life cycle of the contaminant, its impact on ecosystems, and the effectiveness of remediation efforts over extended periods.
Existing monitoring has often been focused on specific media, primarily groundwater, at known contamination sites such as defense facilities and industrial plants. ca.govregulations.gov For example, extensive groundwater monitoring has tracked large this compound plumes at sites in California and Nevada. ca.gov However, a more holistic understanding requires:
Multi-media Monitoring: Systematically tracking this compound concentrations in soil, surface water, groundwater, and biota over many years.
Ecosystem Response: Assessing how plant and animal communities respond to the presence of this compound and how they recover following remediation. Studies have shown that desert vegetation can accumulate this compound from atmospheric deposition, highlighting a pathway in the ecosystem that requires further study. usgs.gov
Remediation Longevity: Evaluating the long-term stability and effectiveness of remedial actions. For instance, monitoring is needed to ensure that in-situ bioremediation barriers remain effective and that there is no rebound of contaminant concentrations. epa.gov
Natural Attenuation: In areas with low-level contamination, long-term monitoring is crucial to assess whether natural processes are sufficient to reduce this compound concentrations over time. Studies following firework displays showed that this compound levels in surface water decreased to background levels within 20 to 80 days, demonstrating a capacity for natural attenuation that varies with environmental conditions. nih.gov
Passive sampling methods, such as diffusion samplers, are being explored as a cost-effective tool for long-term monitoring of this compound in groundwater wells. frtr.gov Future research should prioritize the establishment of long-term monitoring programs at a representative set of contaminated sites to build the data needed for robust ecological risk assessments and to validate the sustainability of chosen remediation strategies.
Global Perspectives on this compound Contamination beyond Documented Regions
While this compound contamination is well-documented in the United States due to a history of rocket fuel manufacturing and military activities, its prevalence in other parts of the world is less understood. cdc.govacs.org Research indicates that this compound is a global contaminant, with both natural and anthropogenic sources contributing to its presence worldwide. who.int
Studies have reported this compound in various environmental media across the globe:
Asia: Widespread contamination has been found in China in sewage sludge, rice, bottled water, and milk. nih.gov In Japan, tap water in the Tone River basin, an area with industrial discharges, contained this compound. who.int Samples from India also showed the presence of this compound in water. who.int In the Republic of Korea, a high percentage of tap water samples tested positive for this compound, albeit at low concentrations. who.int
Europe: A study of drinking water in England and Wales found this compound at concentrations up to 2.073 µg/L. who.int
Global Background: this compound is found ubiquitously at low levels in rainwater and seawater, likely due to natural atmospheric formation and deposition. who.int
A significant research gap is the lack of systematic monitoring and reporting in many regions. nm.gov The extent of contamination from sources like the use of Chilean fertilizers (which naturally contain this compound), industrial activities, and fireworks displays is not well-documented on a global scale. wikipedia.orgnih.gov Future research should aim to:
Establish baseline this compound levels in regions with little to no existing data.
Identify and characterize international sources of anthropogenic this compound contamination.
Foster international collaboration on monitoring standards and data sharing to build a comprehensive global picture of this compound's distribution and risk.
This global perspective is essential for understanding transboundary movement, assessing risks to diverse populations, and developing internationally coordinated management strategies.
Q & A
Q. Basic Research Focus
- Ion Suppression : Co-eluting organic acids in food require cleanup steps (e.g., solid-phase extraction) before LC/MS analysis .
- Limit of Quantification (LOQ) : FDA’s 2005 method achieved 0.5 ppb in produce using tandem MS, but validation for lipid-rich matrices (e.g., breast milk) remains incomplete .
How do coexisting ions (e.g., nitrate, sulfate) impact this compound remediation in mixed microbial cultures?
Advanced Research Focus
In batch reactors, nitrate competitively inhibits this compound reduction by prioritizing electron acceptor utilization. Acclimation strategies:
- Sequential Loading : Pre-exposing cultures to nitrate (500 mg/L) enhances subsequent this compound reduction efficiency by 40% .
- Electron Donor Optimization : Acetate (2000 mg/L) sustains dual reduction pathways but requires stoichiometric balancing to avoid donor limitation .
What isotopic techniques confirm this compound sources in forensic environmental analysis?
Basic Research Focus
Stable isotope analysis (δ<sup>37</sup>Cl, δ<sup>18</sup>O) discriminates anthropogenic (e.g., ammonium this compound) from natural this compound. For example:
- Atacama Desert : Natural this compound has distinct δ<sup>18</sup>O enrichment (+10‰ to +20‰) vs. synthetic sources .
- Mars Analog Studies : Isotopic signatures inform extraterrestrial this compound formation via UV/ozone reactions .
Why do some studies report non-monotonic dose responses (NMDRs) in this compound toxicity?
Advanced Research Focus
NMDRs arise from compensatory mechanisms (e.g., thyroid hyperplasia) masking low-dose effects. Stickleback exposed to 10 ppm this compound showed elevated T3 levels vs. controls, while 100 ppm restored baseline hormones but induced gonadal dysregulation . Researchers should:
- Include Histopathology : Thyroid/gonad sections reveal subclinical effects .
- Test Chronic Exposures : Acute assays overlook adaptive responses .
How do electrochemical methods compare to biological reduction for this compound remediation?
Q. Advanced Research Focus
Hybrid systems (e.g., BERs with DPRB) optimize energy efficiency and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
